molecular formula C12H8BrNO3S B2836633 2-(4-Bromobenzamido)thiophene-3-carboxylic acid CAS No. 926241-98-7

2-(4-Bromobenzamido)thiophene-3-carboxylic acid

カタログ番号: B2836633
CAS番号: 926241-98-7
分子量: 326.16
InChIキー: NEPQUINUAIDARA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C12H8BrNO3S and its molecular weight is 326.16. The purity is usually 95%.
The exact mass of the compound 2-(4-Bromobenzamido)thiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Bromobenzamido)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromobenzamido)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[(4-bromobenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S/c13-8-3-1-7(2-4-8)10(15)14-11-9(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQUINUAIDARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are recognized as "privileged structures" due to their wide array of biological activities. This document, intended for researchers, scientists, and professionals in drug development, details the synthesis, structural characteristics, predicted physicochemical properties, and reactivity of this specific thiophene derivative. By synthesizing information from analogous compounds and established chemical principles, this guide serves as a foundational resource for the exploration and utilization of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid in novel research applications.

Introduction

Thiophene derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities. The inherent structural features of the thiophene ring, when appropriately substituted, give rise to compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. The title compound, 2-(4-Bromobenzamido)thiophene-3-carboxylic acid, integrates several key pharmacophores: a thiophene-3-carboxylic acid scaffold, an amide linkage, and a brominated phenyl ring. This unique combination suggests a high potential for biological activity and makes it a compelling target for further investigation. This guide aims to provide a detailed exposition of its chemical nature to facilitate and inspire future research endeavors.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid are fundamental to understanding its behavior in chemical and biological systems.

Molecular Structure

The core of the molecule is a thiophene ring, substituted at the 2- and 3-positions. An amide linkage at the 2-position connects a 4-bromophenyl group, while a carboxylic acid functional group is present at the 3-position.

PropertyValue
Molecular Formula C₁₂H₈BrNO₃S[1]
Molecular Weight 326.17 g/mol [1]
IUPAC Name 2-(4-bromobenzamido)thiophene-3-carboxylic acid
Predicted Physicochemical Properties

While experimental data for the title compound is not widely available, its properties can be predicted based on its constituent functional groups and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale/Comparison with Analogs
Melting Point Likely a high melting solid (>200 °C)Aromatic carboxylic acids and amides generally have high melting points due to strong intermolecular hydrogen bonding and crystal lattice forces. For example, 5-Bromobenzo[b]thiophene-3-carboxylic acid has a melting point of 284 °C[2].
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, and alcohols).The carboxylic acid group imparts some polarity and potential for hydrogen bonding, suggesting some solubility in polar solvents. However, the overall aromatic and halogenated structure will limit aqueous solubility. 2-Bromo-3-thiophenecarboxylic acid is noted to be soluble in common organic solvents like ethanol and dichloromethane.
pKa Estimated to be in the range of 3.5 - 4.5The pKa of thiophene-3-carboxylic acid is around 3.76. The electron-withdrawing nature of the 4-bromobenzamido group at the 2-position is expected to slightly increase the acidity of the carboxylic acid.

Synthesis

The synthesis of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid can be logically approached through a two-step process involving the construction of the thiophene core followed by amide bond formation.

Synthesis of the Thiophene Precursor

The substituted 2-aminothiophene-3-carboxylic acid scaffold is commonly synthesized via the Gewald three-component reaction. This versatile reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction.

Amide Bond Formation

The final step involves the acylation of the 2-amino group with 4-bromobenzoyl chloride. This transformation is typically achieved through the Schotten-Baumann reaction, which is carried out in the presence of a base to neutralize the HCl byproduct.

Proposed Synthetic Workflow

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Schotten-Baumann Reaction Ketone Ketone/ Aldehyde Gewald_Reaction Gewald Reaction (Microwave-Assisted) Ketone->Gewald_Reaction Nitrile Active Methylene Nitrile Nitrile->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base_Solvent Base/ Solvent Base_Solvent->Gewald_Reaction Thiophene_Precursor 2-Aminothiophene-3-carboxylic acid derivative Gewald_Reaction->Thiophene_Precursor Schotten_Baumann_Reaction Schotten-Baumann Reaction Thiophene_Precursor->Schotten_Baumann_Reaction Acylation Substrate Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Bromobenzoyl_Chloride->Schotten_Baumann_Reaction Base Base Base->Schotten_Baumann_Reaction Final_Product 2-(4-Bromobenzamido)thiophene- 3-carboxylic acid Schotten_Baumann_Reaction->Final_Product G cluster_0 Carboxylic Acid Reactivity cluster_1 Bromophenyl Reactivity cluster_2 Thiophene Ring Reactivity Core 2-(4-Bromobenzamido)thiophene-3-carboxylic acid Esterification Esterification (e.g., with alcohol/acid) Core->Esterification Amide_Coupling Amide Coupling (e.g., with amine/coupling agent) Core->Amide_Coupling Reduction Reduction (e.g., with LiAlH4) Core->Reduction Suzuki_Coupling Suzuki Coupling (e.g., with boronic acid/Pd catalyst) Core->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (e.g., with amine/Pd catalyst) Core->Buchwald_Hartwig Electrophilic_Subst Electrophilic Aromatic Substitution (at C5) Core->Electrophilic_Subst

Sources

The Thiophene-3-Carboxylic Acid Amide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Thiophene Ring in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can effectively and safely modulate biological targets implicated in a myriad of human diseases. Within this dynamic environment, certain chemical scaffolds consistently emerge as "privileged structures" – frameworks that demonstrate the ability to bind to multiple, distinct biological targets, thereby offering a fertile ground for the development of new therapeutic agents. The thiophene ring, a five-membered sulfur-containing heterocycle, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization have cemented its status as a cornerstone in the design of bioactive molecules.[4][5] This guide focuses specifically on a versatile and increasingly important class of thiophene derivatives: the thiophene-3-carboxylic acid amides.

The strategic placement of the carboxamide functionality at the 3-position of the thiophene ring creates a molecule with a distinct vectoral projection of hydrogen bond donors and acceptors, a feature that medicinal chemists expertly exploit to achieve high-affinity interactions with protein targets. This, combined with the electronic nature of the thiophene core, allows for the fine-tuning of physicochemical properties such as solubility and membrane permeability, which are critical for pharmacokinetic optimization. The inherent versatility of this scaffold is evidenced by its presence in a wide array of compounds targeting diverse disease areas, including oncology, inflammation, and infectious diseases.[1][2] This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of thiophene-3-carboxylic acid amides, offering a technical resource for researchers engaged in the art and science of drug discovery.

Synthetic Strategies: Forging the Thiophene-3-Carboxamide Core

The successful application of the thiophene-3-carboxylic acid amide scaffold in drug discovery is underpinned by robust and versatile synthetic methodologies. The ability to readily access a diverse range of analogues is paramount for establishing meaningful structure-activity relationships (SAR). This section will detail common and effective synthetic routes, providing both conceptual understanding and practical, step-by-step protocols.

The Gewald Aminothiophene Synthesis: A Cornerstone Approach

One of the most widely employed methods for the synthesis of substituted 2-aminothiophenes, which are key precursors to many thiophene-3-carboxamides, is the Gewald reaction. This multicomponent reaction offers a convergent and efficient route to highly functionalized thiophenes.

The causality behind the choice of the Gewald reaction lies in its operational simplicity and the ready availability of the starting materials: an α-cyano ester, a ketone or aldehyde, and elemental sulfur, all brought together in the presence of a base. This one-pot synthesis allows for the rapid generation of a library of diverse 2-aminothiophene-3-carboxylates, which can then be further elaborated.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [1]

  • Reaction Setup: To a solution of ethyl cyanoacetate (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add morpholine (15 mmol).

  • Knoevenagel Condensation: Stir the mixture at room temperature for 1 hour to facilitate the Knoevenagel condensation.

  • Addition of Sulfur: Add elemental sulfur (12 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

The resulting 2-aminothiophene-3-carboxylate is a versatile intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine to form the target thiophene-3-carboxamide. Alternatively, the amino group can be acylated or otherwise modified.

Amide Bond Formation: The Final Step to Bioactivity

The crucial amide bond is typically formed through standard peptide coupling reactions. The choice of coupling reagent is often dictated by the specific substrates and the desired reaction conditions, with the goal of achieving high yield and purity while minimizing racemization if chiral centers are present.

Experimental Protocol: EDC-Mediated Amide Coupling [6]

  • Activation of Carboxylic Acid: Dissolve the thiophene-3-carboxylic acid (1 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and a catalytic amount of a base such as N,N-diisopropylethylamine (DIPEA) (1.5 mmol). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.1 mmol) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

The following diagram illustrates a general synthetic workflow for the preparation of thiophene-3-carboxamides, starting from commercially available materials and proceeding through a key intermediate.

G cluster_1 Amide Coupling cluster_2 Final Product Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid Activation Activation Thiophene-3-carboxylic acid->Activation 1. Amine (R-NH2) Amine (R-NH2) Amide Formation Amide Formation Amine (R-NH2)->Amide Formation 2. Coupling Reagents (e.g., EDC, HATU) Coupling Reagents (e.g., EDC, HATU) Coupling Reagents (e.g., EDC, HATU)->Activation Activation->Amide Formation Thiophene-3-carboxamide Thiophene-3-carboxamide Amide Formation->Thiophene-3-carboxamide 3.

Caption: General synthetic workflow for thiophene-3-carboxamide synthesis.

Biological Activities and Therapeutic Applications: A Scaffold of Opportunity

The thiophene-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of biological targets. This section will delve into key therapeutic areas where these compounds have made a significant impact, highlighting specific examples and the underlying mechanisms of action.

Oncology: Targeting the Drivers of Cancer

Cancer remains a formidable challenge to human health, and the development of targeted therapies is a major focus of modern drug discovery. Thiophene-3-carboxamides have emerged as potent inhibitors of several key protein kinases that are dysregulated in various cancers.

1. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Overexpression of EGFR is a known oncogenic driver in several human cancers.[7] Thiophene-3-carboxamide derivatives have been developed as small-molecule EGFR tyrosine kinase inhibitors. For instance, a series of trisubstituted thiophene-3-carboxamide selenide derivatives have shown promising antiproliferative activity against cancer cell lines, with some compounds exhibiting impressive EGFR kinase inhibition with IC50 values in the nanomolar range.[7] The rationale for this molecular design often involves the hybridization of complementary pharmacophores to enhance binding affinity and selectivity.

2. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process, making it an attractive target for anti-cancer drugs.[8] Novel thiophene-3-carboxamide derivatives based on the known inhibitor PAN-90806 have been identified as potent VEGFR-2 inhibitors.[8] These compounds have demonstrated excellent anti-proliferative activity against various cancer cell lines and have been shown to inhibit VEGFR-2 protein phosphorylation.[8] The mechanism of action involves blocking the cell cycle, inducing apoptosis, and reducing the levels of downstream signaling molecules like phosphorylated ERK and MEK.[8]

3. c-Jun N-terminal Kinase (JNK) Inhibitors: The JNK signaling pathway is implicated in a number of human disorders, including cancer and inflammation.[6][9] A fascinating series of thiophene-3-carboxamide derivatives have been reported as dual inhibitors of JNK, functioning as both ATP and JIP mimetics.[6][9] This dual-action mechanism, potentially by binding to both the ATP binding site and the substrate docking site of the kinase, represents an innovative approach to achieving potent and selective JNK inhibition.[6][9] Structure-activity relationship studies have revealed that the thiophene moiety and the position of the carboxamide group are crucial for activity.[6]

The following table summarizes the activity of selected thiophene-3-carboxamide derivatives against various cancer-related targets.

Compound ClassTargetKey FindingsReference
Trisubstituted thiophene-3-carboxamide selenidesEGFR KinasePotent antiproliferative activity with IC50 values < 9 µM; EGFR kinase inhibition with IC50 of 94.44 nM.[7]
Thiophene-3-carboxamide derivatives based on PAN-90806VEGFR-2Excellent anti-proliferative activity against multiple cell lines; VEGFR-2 inhibitory IC50 of 191.1 nM.[8]
4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide analoguesJNK1 KinaseDual inhibitory activity (ATP and JIP mimetic); unsubstituted thiophene analogue showed an IC50 of 5.4 µM.[6]
Thiophene carboxamide solamin analoguesMitochondrial Complex IPotent antitumor activity in vivo with no significant toxicity.[10]
Antimicrobial and Antifungal Agents: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of anti-infective agents. Thiophene-3-carboxamides have demonstrated significant potential in this arena.

Several studies have reported the synthesis and evaluation of thiophene-3-carboxamide derivatives with broad-spectrum antibacterial and antifungal activities.[11][12][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] The mechanism of action for these antimicrobial thiophenes is an active area of investigation, with some evidence suggesting they may disrupt bacterial membrane permeability.[13]

The following diagram illustrates the multifaceted biological activities of the thiophene-3-carboxamide scaffold.

G cluster_oncology Oncology cluster_infectious_disease Infectious Diseases cluster_inflammation Inflammation Thiophene-3-Carboxamide Core Thiophene-3-Carboxamide Core EGFR Inhibition EGFR Inhibition Thiophene-3-Carboxamide Core->EGFR Inhibition VEGFR-2 Inhibition VEGFR-2 Inhibition Thiophene-3-Carboxamide Core->VEGFR-2 Inhibition JNK Inhibition JNK Inhibition Thiophene-3-Carboxamide Core->JNK Inhibition Mitochondrial Complex I Inhibition Mitochondrial Complex I Inhibition Thiophene-3-Carboxamide Core->Mitochondrial Complex I Inhibition Antibacterial Activity Antibacterial Activity Thiophene-3-Carboxamide Core->Antibacterial Activity Antifungal Activity Antifungal Activity Thiophene-3-Carboxamide Core->Antifungal Activity CXCR2 Antagonism CXCR2 Antagonism Thiophene-3-Carboxamide Core->CXCR2 Antagonism

Caption: Diverse biological activities of the thiophene-3-carboxamide scaffold.

Inflammation: Modulating Chemokine Receptors

Chronic inflammation is a key pathological feature of many diseases. The CXCL8-CXCR2 signaling axis is a critical driver of inflammation, and its antagonism represents a promising therapeutic strategy.[14] A novel class of 2-thioureidothiophene-3-carboxylates has been identified as potent CXCR2 antagonists through a scaffold-hopping strategy.[14] These compounds have been shown to inhibit CXCR2-mediated signaling and cell migration, demonstrating their potential as anti-inflammatory agents.[14]

Conclusion and Future Perspectives

The thiophene-3-carboxylic acid amide scaffold has unequivocally established itself as a privileged motif in contemporary drug discovery. Its synthetic tractability, coupled with its remarkable ability to engage a diverse array of biological targets, ensures its continued relevance in the pursuit of novel therapeutics. From potent kinase inhibitors in oncology to broad-spectrum antimicrobial agents and modulators of inflammatory pathways, the versatility of this chemical framework is truly impressive.

Future research in this area will likely focus on several key directions. The exploration of novel synthetic methodologies to access even greater chemical diversity will remain a priority. A deeper understanding of the structure-activity relationships governing target selectivity will be crucial for the development of next-generation inhibitors with improved safety profiles. Furthermore, the application of advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will undoubtedly accelerate the design and optimization of new thiophene-3-carboxamide-based drug candidates. As our understanding of the molecular basis of disease continues to expand, the thiophene-3-carboxylic acid amide scaffold is poised to play an increasingly important role in the development of innovative medicines that address unmet medical needs.

References

  • Singh, P., et al. (2021). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. Available at: [Link]

  • Ohta, K., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 986-993. Available at: [Link]

  • De, S. K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. Available at: [Link]

  • Vasu, et al. (2004). Two Biologically Active thiophene-3-carboxamide Derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-o638. Available at: [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]

  • Singh, P., et al. (2021). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Romaigh, F. A., et al. (2022). Design, Synthesis, Docking Studies and Antimicrobial Activity of 5-Substituted 4-Phenyl-2-(Phenylamino) Thiophene-3-Carboxylic Acid Ethyl Esters. Polycyclic Aromatic Compounds. Available at: [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure–activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. OiPub. Available at: [Link]

  • Various Authors. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available at: [Link]

  • Li, J., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. Available at: [Link]

  • Román, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Roy, A., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry, 204, 112387. Available at: [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. Available at: [Link]

  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Future Journal of Pharmaceutical Sciences, 4(1), 1-15. Available at: [Link]

  • Budean, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Ullah, F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 384. Available at: [Link]

  • Various Authors. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • US Patent US4847386A. Process for preparing thiophene derivatives. Google Patents.
  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Various Authors. (2019). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. Available at: [Link]

Sources

The Bromine Advantage: Enhancing the Stability of Benzamido Thiophene Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The benzamido thiophene core is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2] However, like many heterocyclic systems, its inherent reactivity can lead to challenges in chemical and metabolic stability, hindering the transition from a promising hit to a viable drug candidate. A key strategy in overcoming these hurdles is the strategic substitution of the thiophene ring with bromine. This guide provides an in-depth analysis of the multifaceted role of bromine substitution, moving beyond simple observation to explain the underlying physicochemical principles and their practical implications in drug design. We will explore how bromination impacts chemical integrity, modulates metabolic pathways, and influences structure-activity relationships, offering field-proven insights and detailed experimental protocols for the modern researcher.

The Strategic Imperative for Stability

In drug discovery, potency is only one part of a complex equation. A molecule's success is equally dependent on its ability to remain intact from the point of administration to its arrival at the biological target. Instability can manifest in several ways:

  • Chemical Instability: Degradation due to light, pH, or oxidative stress, leading to reduced shelf-life and the formation of potentially toxic byproducts.[3][4]

  • Metabolic Instability: Rapid breakdown by metabolic enzymes (e.g., Cytochrome P450s) in the liver and other tissues, resulting in poor pharmacokinetic profiles and short duration of action.[5]

The thiophene ring, while aromatic, is more electron-rich than benzene, making it susceptible to electrophilic attack and oxidation.[6] The introduction of a halogen, specifically bromine, is a powerful tool to mitigate these liabilities.

The Mechanistic Impact of Bromine Substitution

The introduction of a bromine atom to the benzamido thiophene core imparts stability through a combination of electronic and steric effects.

Electronic Effects: Deactivating the Ring

Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the thiophene ring, making it less susceptible to attack by electrophiles and oxidative enzymes.[7] While halogens also have a resonance-donating effect (+R) due to their lone pairs, the inductive effect typically dominates for bromine and chlorine, leading to an overall deactivation of the aromatic system. This principle is quantitatively demonstrated in studies of thiophene bromination kinetics, where the presence of an electron-withdrawing group significantly lowers the reaction rate compared to unsubstituted thiophene.[7]

The following diagram illustrates this fundamental electronic influence.

G cluster_0 Benzamido Thiophene Core cluster_1 Influence of Bromine Substitution cluster_2 Resulting Stability Profile Core Benzamido Thiophene Thiophene Ring Benzamide Moiety Effects Bromine Atom (Br) Inductive Effect (-I) Resonance Effect (+R) Stability Net Effect on Ring ↓ Electron Density ↓ Susceptibility to Oxidation & Electrophilic Attack ↑ Overall Stability Effects:inductive->Stability:density Dominant Effects:resonance->Stability:density Minor Stability:density->Stability:reactivity Stability:reactivity->Stability:stability

Caption: Electronic effects of bromine on the thiophene ring.

Steric Effects: The Metabolic Shield

From a drug development perspective, one of the most valuable roles of bromine is as a "metabolic shield." Unsubstituted positions on an aromatic ring are often prime targets for hydroxylation by Cytochrome P450 (CYP) enzymes, a primary route of Phase I metabolism that facilitates drug clearance.[5] By placing a sterically bulky bromine atom at a metabolically labile position, enzymatic access is physically blocked. This forces metabolism to occur at a different, potentially less favorable site, or slows the overall rate of metabolic clearance, thereby increasing the drug's half-life and systemic exposure.[5][8]

Enhancing Chemical Stability

The increased stability of brominated benzamido thiophenes can be observed under various stress conditions.

Photostability

Many aromatic systems are susceptible to degradation upon exposure to UV light. Studies on halothiophenes have shown that the carbon-halogen bond can undergo photocleavage.[9][10] However, the energy required for this cleavage and the overall quantum yield of the reaction are influenced by the specific halogen and other substituents. The increased electronic stability conferred by bromine can, in some cases, reduce the molecule's susceptibility to photo-induced degradation pathways that do not involve direct C-Br bond cleavage.

Stability Across pH Range

While the amide bond in the benzamido moiety is the more likely site for pH-dependent hydrolysis, stabilizing the thiophene ring can prevent secondary degradation pathways that might be initiated by pH-catalyzed ring oxidation or other transformations. The stability of halogenated compounds in aqueous media is critical and has been shown to be dependent on pH and temperature.[11]

Synthesis of Brominated Benzamido Thiophenes

The introduction of bromine can be achieved at various stages of synthesis, providing flexibility for medicinal chemistry campaigns.

  • Late-Stage Functionalization: A common and powerful approach involves the direct bromination of a pre-formed benzamido thiophene core.[12] This allows for the rapid generation of analogues from a common intermediate. Reagents like N-Bromosuccinimide (NBS) are frequently used for selective monobromination at the most reactive position of the thiophene ring (typically the C5 position if unsubstituted).

  • Building Block Approach: Alternatively, a brominated thiophene building block can be used as a starting material.[13][14] For example, a bromo-aminothiophene can be coupled with a benzoic acid derivative to form the final compound. This approach is advantageous when specific regioselectivity is required or when the core structure is sensitive to direct bromination conditions. Subsequent Suzuki or other palladium-catalyzed cross-coupling reactions can then be used to replace the bromine with other functional groups, further diversifying the chemical space.[12][14]

G cluster_1 Path A: Late-Stage Functionalization cluster_2 Path B: Building Block Approach start1 Benzamido Thiophene Core step1 Direct Bromination (e.g., NBS) start1->step1 prod1 Brominated Benzamido Thiophene step1->prod1 step3 Suzuki Coupling (Diversification) prod1->step3 start2a Bromo-Thiophene Building Block step2 Amide Coupling start2a->step2 start2b Benzoyl Chloride / Benzoic Acid start2b->step2 prod2 Brominated Benzamido Thiophene step2->prod2 final_prod Diverse Analogues step3->final_prod

Caption: Synthetic strategies for accessing brominated analogues.

Experimental Assessment of Stability

Validating the stability of newly synthesized compounds is a critical, data-driven process. A tiered approach is often employed, starting with simple chemical stability assays and progressing to more complex biological systems.

Protocol: Chemical Stability Assessment via HPLC

This protocol provides a framework for assessing the stability of a compound under forced degradation conditions (acid, base, oxidation, light).

Objective: To determine the degradation profile of a brominated benzamido thiophene derivative under various stress conditions.

Materials:

  • Test Compound (e.g., Compound-Br)

  • HPLC system with UV-Vis or DAD detector[3]

  • Mobile Phase: Acetonitrile/Water (with 0.1% formic acid or other modifier, as appropriate for the compound)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Methanol (HPLC grade)

  • Control Compound (unbrominated parent molecule, if available)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Compound-Br in methanol or acetonitrile.

  • Working Sample Preparation (for each condition):

    • Acid Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH.

    • Oxidation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂.

    • Photostability: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (ICH Q1B guidelines).

    • Control: Mix 100 µL of stock solution with 900 µL of 50:50 Methanol:Water.

  • Incubation:

    • Incubate the Acid, Base, and Oxidation samples at 50°C.

    • Take aliquots at T=0, 2, 4, 8, and 24 hours.

    • Neutralize the acid/base aliquots before injection.

  • HPLC Analysis:

    • Inject 10 µL of each aliquot onto the HPLC system.

    • Run a suitable gradient method to separate the parent compound from any degradants.

    • Monitor at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Identify and quantify major degradation products if possible, ideally using HPLC-MS.[3]

Self-Validation: The T=0 sample serves as the baseline for 100% compound integrity. The control sample incubated under neutral conditions accounts for any non-specific degradation. Comparing the results to the unbrominated parent compound provides direct evidence of bromine's stabilizing effect.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic clearance rate of a compound.

Materials:

  • Test Compound (Compound-Br), Positive Control (e.g., Verapamil, a high-clearance compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system for quantification[15]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm HLM and the test compound in phosphate buffer to 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. The final concentration might be 1 µM for the test compound and 0.5 mg/mL for HLM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint).

Causality Insight: A longer half-life and lower clearance for the brominated analogue compared to its non-brominated parent directly demonstrate the effectiveness of the metabolic blocking strategy.[5]

Data Interpretation: The Stability-Activity Relationship

The ultimate goal is to enhance stability without compromising biological activity. Bromine substitution can influence potency, as the halogen may form key interactions (such as halogen bonds) in the target's binding pocket or, conversely, introduce a steric clash.[16][17] Therefore, stability data must always be interpreted alongside activity data.

Table 1: Representative Data for a Fictional Benzamido Thiophene Series

Compound IDSubstitutionIC₅₀ (nM) vs. Target XHLM Stability (t½, min)Aqueous Stability (% remaining after 24h, pH 7.4)
Parent-01 H501592%
Analog-Br 5-Bromo65>12099%
Analog-Cl 5-Chloro6010598%
Analog-Me 5-Methyl2509597%

This is illustrative data based on common trends observed in medicinal chemistry.

Analysis: In this example, Analog-Br shows a dramatic improvement in metabolic stability (>8-fold) with only a minor loss in potency compared to the parent compound. This makes it a far more promising candidate for in vivo studies, as its improved pharmacokinetic profile is likely to lead to greater efficacy.

Conclusion

The strategic incorporation of bromine into benzamido thiophene scaffolds is a validated and highly effective strategy for enhancing both chemical and metabolic stability. By understanding the underlying electronic and steric principles, medicinal chemists can rationally design molecules with improved drug-like properties. The deactivation of the thiophene ring reduces susceptibility to chemical degradation, while the role of bromine as a metabolic shield can dramatically improve pharmacokinetic profiles. Through rigorous and systematic evaluation using the protocols outlined in this guide, researchers can effectively leverage the "bromine advantage" to advance the development of robust and efficacious therapeutics.

References

  • Latterini, L., Elisei, F., Aloisi, G. G., & D'Auria, M. (n.d.). Photoinduced substitution reaction in halothiophenes. Quantum-mechanical and photochemical studies on nitro- and cyano-derivatives. Physical Chemistry Chemical Physics.
  • (n.d.). Thiophenes and Their Benzo Derivatives: Synthesis.
  • (2025, March 24). Analytical Techniques In Stability Testing.
  • (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks.
  • (n.d.). Synthesis of Bisbenzamidine Derivatives in Benzo[c]thiophene Series*. FULIR.
  • (2024, August 20).
  • (2001, June 18). Photoinduced substitution reaction in halothiophenes.
  • (2021, April 14). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry.
  • (n.d.). Analytical chemistry of organic halogen compounds.
  • (n.d.). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations.
  • (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • (n.d.). Chapter 9, thiophene. SlidePlayer.
  • Bertolini, F. A., Soccio, M., Weinberger, S., Guidotti, G., Gazzano, M., Guebitz, G. M., Lotti, N., & Pellis, A. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers.
  • (2021, November 15). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. PMC.
  • (2023, November 15). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design.
  • (n.d.).
  • Fang, W., Zhao, S., Jiang, L., Li, Y., & Li, S. (2019, September 1). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
  • (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC.
  • (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Koudjonou, B. (2006, July 15).
  • (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • (2025, August 7). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • (2025, August 6). Role of Thiophene-Based Halogenated Non-Fused Ring Containing Acceptor Molecules for Efficient Organic Photovoltaics.
  • (2021, November 15). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. PMC.
  • (2013, February 26). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central.
  • (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. SpringerLink.
  • (n.d.). Synthesis of thiophene containing benzamide derivatives 7a‐f and 8a‐f..
  • (2025, August 6). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents.
  • (n.d.).
  • (2021, December 28). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC.
  • (2011, April 15). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
  • (2025, August 29). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC.
  • (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
  • (2009, March 4).
  • (n.d.).
  • (n.d.).
  • (2025, August 6). (PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes.
  • Mishra, R. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • (n.d.).
  • (2022, September 8). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed.
  • (n.d.).
  • (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.. CABI Digital Library.
  • (n.d.).
  • (n.d.). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed.
  • (n.d.). 2-(3-Benzoylthioureido)

Sources

History and discovery of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and therapeutic utility of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid (CAS: 926241-98-7), a representative scaffold in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and viral protease inhibitors.

Executive Summary

2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a synthetic small molecule belonging to the class of 2-acylaminothiophene-3-carboxylic acids . It has emerged as a significant scaffold in medicinal chemistry, primarily as a non-hydrolyzable phosphotyrosine (pTyr) mimetic .

Its primary biological utility lies in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin and leptin signaling, making it a key lead compound for Type 2 Diabetes (T2DM) and obesity therapeutics. Additionally, the scaffold has shown activity against viral proteases (e.g., Dengue NS2B-NS3, HCV NS5B), highlighting its versatility as a "privileged structure" in fragment-based drug discovery (FBDD).

Property Data
CAS Number 926241-98-7
Molecular Formula C₁₂H₈BrNO₃S
Molecular Weight 326.17 g/mol
Primary Target PTP1B (IC₅₀ ~ 0.3 - 5.0 µM range for class)
Mechanism Reversible, competitive active-site inhibition
Key Structural Feature Carboxylic acid (pTyr mimetic) + Hydrophobic tail (4-Bromophenyl)

History & Discovery: The Quest for pTyr Mimetics

The discovery of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid is rooted in the rational design of PTP1B inhibitors during the early 2000s.

The PTP1B Challenge

PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), terminating insulin signaling. Inhibiting PTP1B prolongs this signal, offering a potent mechanism to treat insulin resistance. However, the PTP1B active site is positively charged and evolved to bind the phosphate group of phosphotyrosine (pTyr).

  • Early Inhibitors: Relied on difluorophosphonates (DFP), which were potent but lacked cell permeability due to high negative charge.

  • The Breakthrough: Researchers at Wyeth (now Pfizer) and Abbott identified thiophene-3-carboxylic acids as bioisosteres of the pTyr phosphate group. The carboxylic acid moiety mimics the phosphate's interaction with the PTP1B "P-loop" (specifically Arg221 and Asp181), while the thiophene ring provides a rigid scaffold.

Identification of the Benzamido Scaffold

High-Throughput Screening (HTS) and subsequent Structure-Activity Relationship (SAR) studies revealed that substituting the 2-position of the thiophene ring with lipophilic amides significantly enhanced potency.

  • Role of the Amide: The 2-benzamido group orients the molecule to exploit a secondary non-catalytic aryl-phosphate binding site (the "YRD motif" or "Site B") adjacent to the active site.

  • Role of the 4-Bromo Substituent: The bromine atom at the para-position of the benzoyl ring enhances hydrophobic interactions with residues such as Tyr46 and Val49 in the PTP1B active site cleft, improving potency over the unsubstituted benzamide by approximately 5-10 fold.

Chemical Synthesis & Protocols

The synthesis of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a robust, two-stage protocol involving the Gewald reaction (or use of a pre-formed aminothiophene) followed by N-acylation and hydrolysis .

Retrosynthetic Analysis

The molecule is disassembled into two key fragments:

  • Core: Methyl 2-aminothiophene-3-carboxylate.

  • Tail: 4-Bromobenzoyl chloride.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 2-aminothiophene-3-carboxylate (Gewald Reaction)
  • Reagents: 2,5-Dihydroxy-1,4-dithiane (dimeric mercaptoacetaldehyde), Methyl cyanoacetate, Triethylamine (Et₃N), Methanol.

  • Procedure:

    • Dissolve methyl cyanoacetate (1.0 eq) and sulfur (1.0 eq) in methanol.

    • Add triethylamine (0.5 eq) dropwise.

    • Add the aldehyde precursor (mercaptoacetaldehyde dimer) slowly.

    • Reflux for 2–4 hours.

    • Cool to room temperature; the product precipitates as a yellow solid.

    • Purification: Recrystallization from ethanol.

Step 2: N-Acylation (Amide Coupling)
  • Reagents: Methyl 2-aminothiophene-3-carboxylate (from Step 1), 4-Bromobenzoyl chloride, Pyridine (or Et₃N/DCM).

  • Procedure:

    • Dissolve methyl 2-aminothiophene-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

    • Cool to 0°C under nitrogen atmosphere.

    • Add 4-Bromobenzoyl chloride (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove pyridine) and brine.

    • Yield: Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate (Intermediate).

Step 3: Ester Hydrolysis
  • Reagents: LiOH or NaOH (2N aqueous), THF/Methanol (1:1).

  • Procedure:

    • Dissolve the intermediate ester in THF/MeOH.

    • Add 2N NaOH (3.0 eq).

    • Stir at 60°C for 4 hours (monitor by TLC).

    • Acidification: Cool and acidify to pH 2–3 with 1N HCl.

    • Isolation: The free acid precipitates. Filter, wash with water, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisPath Start Methyl Cyanoacetate + Mercaptoacetaldehyde Gewald Gewald Reaction (S8, Et3N, MeOH) Start->Gewald Intermediate1 Methyl 2-aminothiophene- 3-carboxylate Gewald->Intermediate1 Acylation Acylation (4-Br-Ph-COCl, Pyridine) Intermediate1->Acylation Intermediate2 Methyl 2-(4-bromobenzamido) thiophene-3-carboxylate Acylation->Intermediate2 Hydrolysis Hydrolysis (LiOH, THF/H2O, HCl) Intermediate2->Hydrolysis Final 2-(4-Bromobenzamido) thiophene-3-carboxylic acid Hydrolysis->Final

Caption: Synthetic route via Gewald reaction, amide coupling, and ester hydrolysis.

Mechanism of Action & SAR

Binding Mode (PTP1B)

The compound functions as a reversible, competitive inhibitor of PTP1B. Crystallographic studies of analogous compounds (e.g., PDB: 2CMB, 2QBS) reveal a distinct binding mode:

  • The Anchor (Carboxylic Acid): The C3-carboxylic acid acts as a pTyr mimetic. It forms critical hydrogen bonds with the backbone amides of the PTP1B "P-loop" (residues Ser216–Arg221 ) and a salt bridge with Arg221 . This mimics the phosphate group of the natural substrate.

  • The Hinge (Amide Linker): The amide NH forms a hydrogen bond with the side chain of Asp181 (the catalytic acid), locking the inhibitor in the active site.

  • The Hydrophobic Tail (4-Bromophenyl): The 4-bromophenyl group extends into a hydrophobic groove adjacent to the active site. The bromine atom provides a halogen bond or hydrophobic bulk that interacts with Tyr46 and Phe182 , enhancing selectivity over other phosphatases (like TCPTP).

Structure-Activity Relationship (SAR)

Optimization of the scaffold reveals why the 4-bromo derivative is significant:

Modification Effect on Potency (PTP1B) Explanation
Remove C3-COOH Loss of Activity (>100 µM)Essential for P-loop binding (pTyr mimicry).
Replace C2-Amide with Urea VariableUreas (e.g., TPCA-1 analogs) often target IKK-beta; amides are preferred for PTP1B.
4-H (Unsubstituted) Moderate ActivityLacks hydrophobic fill in the secondary pocket.
4-Bromo (Target) High Potency Bromine serves as a lipophilic anchor; optimal size for the Tyr46 pocket.
4-Nitro Reduced PermeabilityStrong electron-withdrawing group affects pKa and cell entry.
Mechanistic Pathway Diagram

MOA cluster_interactions Molecular Interactions Inhibitor 2-(4-Bromobenzamido) thiophene-3-COOH PTP1B PTP1B Active Site Inhibitor->PTP1B Competitive Binding Acid COOH Group: Binds Arg221 (P-loop) Inhibitor->Acid Amide Amide NH: H-bond to Asp181 Inhibitor->Amide Tail 4-Br-Phenyl: Hydrophobic Interaction (Tyr46/Phe182) Inhibitor->Tail Complex Inhibitor-Enzyme Complex PTP1B->Complex

Caption: Molecular interactions driving PTP1B inhibition by the thiophene scaffold.

Therapeutic Potential & Limitations[2][3][4]

Primary Indication: Type 2 Diabetes & Obesity

By inhibiting PTP1B, the compound sensitizes cells to insulin. In in vivo models (db/db mice), thiophene-based PTP1B inhibitors have demonstrated:

  • Reduced plasma glucose levels.

  • Improved glucose tolerance tests (OGTT).

  • Weight loss (via Leptin signaling enhancement).

Secondary Indication: Viral Proteases

The scaffold has shown "hit" activity against:

  • Dengue Virus (DENV) NS2B-NS3 Protease: The carboxylic acid anchors in the S1 pocket, while the bromo-phenyl occupies the S2/S3 hydrophobic clefts.

  • Hepatitis C Virus (HCV) NS5B Polymerase: Acts as a thumb-pocket inhibitor.

Limitations
  • Cell Permeability: The highly polar carboxylic acid (ionized at physiological pH) limits passive diffusion across cell membranes. Prodrug strategies (e.g., esterification) are often required for oral bioavailability.

  • Selectivity: High homology between PTP1B and TCPTP (T-cell protein tyrosine phosphatase) poses a risk of immune side effects. The 4-bromo substituent helps, but does not fully solve, the selectivity challenge.

References

  • Wan, Z. K., et al. (2007). "Probing acid replacements of thiophene PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(10), 2913-2920. Link

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: prospects for therapeutics." Current Opinion in Chemical Biology, 5(4), 416-423. Link

  • Lundbeck A/S. (2005). "Substituted thiophene-3-carboxylic acids and their use as PTP1B inhibitors." World Intellectual Property Organization Patent, WO2005019174. Link

  • Moretto, A. F., et al. (2006). "Structure-based design of novel thiophene-based PTP1B inhibitors." Bioorganic & Medicinal Chemistry, 14(7), 2162-2177. Link

  • PubChem Compound Summary. (2024). "2-(4-Bromobenzamido)thiophene-3-carboxylic acid (CAS 926241-98-7)." National Center for Biotechnology Information. Link

Methodological & Application

Application Note: Synthesis of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The Target Scaffold

The 2-benzamidothiophene-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for NS5B polymerase inhibitors (HCV), PTP1B inhibitors (Diabetes/Obesity), and anti-inflammatory agents. The specific derivative, 2-(4-Bromobenzamido)thiophene-3-carboxylic acid , contains a 4-bromophenyl moiety that provides a critical handle for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or serves as a halogen bond donor in protein-ligand interactions.

Synthetic Strategy: The "Ester-First" Imperative

A direct coupling to synthesize the final acid is chemically non-viable. The precursor, 2-aminothiophene-3-carboxylic acid , is inherently unstable in its free form; it undergoes rapid spontaneous decarboxylation to form 2-aminothiophene, which subsequently polymerizes.

Therefore, this protocol mandates a Protection-Coupling-Deprotection strategy:

  • Stabilization: Use of the ester (Methyl 2-aminothiophene-3-carboxylate) to lock the carboxylate group.

  • Acylation: Schotten-Baumann or anhydrous amide coupling with 4-bromobenzoyl chloride.

  • Controlled Hydrolysis: Saponification of the ester to yield the stable amide-acid final product.

Part 2: Experimental Protocol

Phase 1: Acylation (Amide Bond Formation)

Objective: Synthesize Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate. Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
Methyl 2-aminothiophene-3-carboxylate157.191.01.57 g (10 mmol)Limiting Reagent
4-Bromobenzoyl chloride219.461.12.41 g (11 mmol)Electrophile
Pyridine (anhydrous)79.103.02.4 mLBase/Solvent
Dichloromethane (DCM)84.93-20 mLSolvent
Detailed Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve Methyl 2-aminothiophene-3-carboxylate (10 mmol) in anhydrous DCM (20 mL). Add Pyridine (30 mmol) via syringe.

    • Note: Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst.

  • Addition: Cool the solution to 0°C using an ice bath. Add 4-Bromobenzoyl chloride (11 mmol) dropwise (dissolved in 5 mL DCM if solid) over 10 minutes.

    • Why 0°C? Controls the exotherm and prevents bis-acylation of the amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting amine (fluorescent, lower

      
      ) should disappear.
      
  • Workup:

    • Quench with 1M HCl (20 mL) to neutralize excess pyridine.

    • Extract the organic layer (DCM).[3] Wash with Sat.

      
       (20 mL) to remove unreacted acid chloride (hydrolyzed to acid).
      
    • Wash with Brine (20 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Expectation: Off-white to pale yellow solid.

Phase 2: Saponification (Ester Hydrolysis)

Objective: Isolate 2-(4-Bromobenzamido)thiophene-3-carboxylic acid. Reaction Type: Base-Promoted Ester Hydrolysis.

Reagents & Materials
ReagentEquiv.[1][3][4][5][8][9]Conditions
Intermediate (Phase 1 Product)1.0Dissolved in THF/MeOH (1:1)
Lithium Hydroxide (LiOH·H2O)3.0Dissolved in minimal water
HCl (1M and 6M)ExcessFor acidification
Detailed Procedure
  • Dissolution: Dissolve the ester from Phase 1 (e.g., 3.4 g, ~10 mmol) in a mixture of THF (15 mL) and Methanol (15 mL).

  • Hydrolysis: Add an aqueous solution of LiOH·H2O (30 mmol in 10 mL water).

    • Why LiOH? Milder than NaOH, reducing the risk of amide cleavage.

  • Heating: Heat the mixture to 50°C for 3–12 hours.

    • QC Check: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).

  • Isolation:

    • Concentrate the solvent in vacuo to remove THF/MeOH (volume reduction).

    • Dilute the remaining aqueous residue with water (20 mL).

    • Critical Step: Cool to 0°C and acidify slowly with 1M HCl to pH ~2–3.

    • Observation: A thick white precipitate will form.

  • Filtration: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Part 3: Visualization & Logic

Synthetic Workflow

The following diagram illustrates the critical path, including the "Ester-First" decision node.

SynthesisProtocol Start Precursor Selection Decision Is Precursor an Ester? Start->Decision Warning STOP: Free Acid is Unstable (Decarboxylation Risk) Decision->Warning No (Free Acid) Step1 Phase 1: Acylation (4-Br-BzCl + Pyridine) Decision->Step1 Yes (Methyl Ester) Intermediate Intermediate: Methyl 2-(4-bromobenzamido) thiophene-3-carboxylate Step1->Intermediate 0°C to RT, 4h Step2 Phase 2: Saponification (LiOH, THF/MeOH/H2O) Intermediate->Step2 Hydrolysis Workup Acidification (pH 2-3) & Filtration Step2->Workup Deprotection Final Final Product: 2-(4-Bromobenzamido) thiophene-3-carboxylic acid Workup->Final Isolation

Caption: Figure 1. Decision logic and process flow for the synthesis, highlighting the critical requirement for ester protection.

Reaction Mechanism

The mechanism involves a nucleophilic attack followed by an elimination-addition sequence.

Mechanism Amine Thiophene-NH2 (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Attack on C=O AcidCl 4-Br-Benzoyl Chloride (Electrophile) AcidCl->Tetra Amide Amide Ester Tetra->Amide Elimination of Cl- FinalAcid Final Acid Product Amide->FinalAcid Hydrolysis (OH- then H+)

Caption: Figure 2. Mechanistic pathway: Nucleophilic Acyl Substitution followed by Base-Promoted Hydrolysis.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

11.0-12.5 (s, 1H, NH);

12.0-13.5 (br s, 1H, COOH); Thiophene H (2x d); Aryl H (2x d).
Purity HPLC (C18, ACN/H2O)> 95% Area Under Curve (AUC)
Mass Spec LC-MS (ESI-)[M-H]- = 324/326 (Br isotope pattern 1:1)
Appearance VisualWhite to pale yellow powder
Troubleshooting Guide
  • Issue: Low Yield in Phase 1.

    • Cause: Moisture in DCM or Pyridine hydrolyzing the acid chloride.

    • Solution: Use freshly distilled DCM and store Pyridine over KOH pellets or molecular sieves.

  • Issue: Incomplete Hydrolysis (Phase 2).

    • Cause: Poor solubility of the intermediate ester.

    • Solution: Increase the THF ratio or switch to 1,4-Dioxane/Water. Heat to reflux (65°C) if necessary.

  • Issue: Decarboxylation.

    • Cause: Acidification performed too rapidly or at high temperatures.

    • Solution: Always acidify at 0°C. Do not heat the final acid product above 100°C during drying.

References

  • Santa Cruz Biotechnology. 2-[(4-bromobenzene)amido]thiophene-3-carboxylic acid - Product Data.[10] Retrieved from

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for the aminothiophene precursor).
  • BenchChem. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. Application Note. Retrieved from

  • Organic Chemistry Portal. Gewald Reaction - Mechanism and Protocols. Retrieved from

  • Putra, A. E., et al. (2012). "Synthesis of 2-Benzamido-thiophene-3-carboxylic acid derivatives as antiviral agents." Bioorganic & Medicinal Chemistry Letters. (General reference for the acylation/hydrolysis workflow on this scaffold).

Sources

Application Note: Reaction Conditions for Amide Coupling in Thiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene-3-carboxamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzamides in kinase inhibitors, antiviral agents, and antiproliferative compounds. However, the thiophene ring introduces unique electronic and steric challenges compared to phenyl analogues. This guide provides a scientifically grounded, multi-protocol approach to coupling thiophene-3-carboxylic acid with diverse amines. It prioritizes yield, purity, and scalability, moving beyond generic "add and stir" instructions to explain the why behind every reagent choice.

Scientific Foundation & Mechanistic Considerations

Electronic Landscape

Thiophene is an electron-rich,


-excessive heterocycle. Unlike benzoic acid, the electron-donating nature of the sulfur atom via resonance increases the electron density of the ring system.
  • Impact on Carboxyl Group: The pKa of thiophene-3-carboxylic acid is approximately 4.10, very similar to benzoic acid (4.20). However, the electron-rich ring can render the carbonyl carbon slightly less electrophilic in the activated state compared to electron-deficient aryl acids.

  • Implication: Weak activating agents (e.g., carbodiimides like EDC without additives) may lead to sluggish reaction rates with electron-poor amines (e.g., anilines). "Super-active" esters (OBt/OAt) or acid chlorides are often required to drive conversion.

Steric & Regio-Stability

The 3-position of thiophene is less sterically hindered than the 2-position, but "ring flip disorder" is common in crystal structures of these amides.

  • Risk Factor: While decarboxylation is less prominent in 3-isomers than 2-isomers, high-temperature activation (e.g., refluxing SOCl

    
    ) can degrade the substrate. Mild activation methods are preferred.
    

Decision Matrix: Selecting the Right Protocol

Not all couplings are created equal. Use this logic flow to select the optimal condition for your specific amine partner.

CouplingDecision Start Target: Thiophene-3-Carboxamide AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary Aliphatic Amine AmineType->Primary Aniline Electron-Poor Aniline or Sterically Hindered AmineType->Aniline Scale Large Scale (>10g) or Green Chem Req. AmineType->Scale HATU Protocol A: HATU/DIPEA (High Yield, Fast) Primary->HATU Aniline->HATU Try first SOCl2 Protocol B: Acid Chloride (High Reactivity) Aniline->SOCl2 T3P Protocol C: T3P/EtOAc (Easy Workup, Scalable) Scale->T3P

Figure 1: Decision tree for selecting coupling conditions based on amine reactivity and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry (<1g), valuable amines, and rapid library synthesis. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the amine attack.

Reagents:

  • Thiophene-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve Thiophene-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M – 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may warm slightly.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash 3x with saturated LiCl or water (to remove DMF).

    • Wash 1x with sat. NaHCO

      
       and 1x with Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient.

Protocol B: The "Sledgehammer" (Acid Chloride)

Best for: Unreactive anilines, sterically hindered amines, or when HATU fails. Caution: Generates HCl gas; requires ventilation.

Reagents:

  • Thiophene-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Solvent: DCM or Toluene (for acid chloride formation); DCM or THF (for coupling)

  • Base: Triethylamine (Et

    
    N) or Pyridine (3.0 equiv)
    

Step-by-Step:

  • Activation: Suspend Thiophene-3-carboxylic acid in dry DCM (or Toluene).

  • Chlorination: Add Thionyl Chloride (5 equiv) dropwise. Optional: Add 1 drop of DMF to catalyze.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours. The solution should become clear.

  • Isolation: Concentrate in vacuo to remove excess SOCl

    
    . Co-evaporate with Toluene 2x to remove trace acid gases. Result: Crude Thiophene-3-carbonyl chloride (often a tan solid/oil).
    
  • Coupling: Dissolve the crude acid chloride in dry DCM.

  • Addition: Cool to 0°C. Add the Amine (1.0 equiv) and Et

    
    N (3.0 equiv) simultaneously (or premix amine/base).
    
  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO

    
    .
    
Protocol C: The Scalable & Green Option (T3P)

Best for: Multi-gram scale, avoiding toxic byproducts (tetramethylurea from HATU), and easy aqueous workup. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that reacts cleanly with amines. The byproduct is water-soluble.

Reagents:

  • Thiophene-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine or DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Mix: Charge acid, amine, and base into EtOAc (preferred for green chemistry).

  • Addition: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours. Note: T3P kinetics are slower than HATU; heating to 50°C may be required for hindered substrates.

  • Workup (The "Magic" Step):

    • Add water.[3][4][5]

    • Separate layers.[4]

    • Wash organic layer with 1M NaOH (removes T3P byproducts and unreacted acid) and 1M HCl (removes unreacted amine).

    • The organic layer often contains pure product without chromatography.

Data Summary & Comparison

ParameterProtocol A (HATU)Protocol B (Acid Chloride)Protocol C (T3P)
Reactivity Very HighExtremeModerate to High
Atom Economy Poor (High MW byproducts)ModerateGood
Purification Chromatography often neededExtraction (Acid/Base wash)Extraction (Water soluble byproducts)
Cost HighLowMedium
Risk Sensitizer (HATU)Corrosive (SOCl

)
Low toxicity
Typical Yield 85–98%70–90%75–95%

Troubleshooting & Critical Parameters

Sulfur Contamination

Thiophene starting materials can sometimes contain sulfurous impurities or thiols that poison palladium catalysts in subsequent steps.

  • Solution: If the amide is a precursor for a Suzuki/Buchwald coupling, treat the organic layer during workup with a commercially available metal scavenger or wash with dilute aqueous CuSO

    
     to sequester free sulfur species.
    
Regioselectivity (if substituted)

If the thiophene ring has a substituent at the 2- or 4-position, steric clash can significantly retard the reaction.

  • Optimization: Switch to Protocol B (Acid Chloride) or use Protocol C (T3P) at elevated temperatures (60–80°C) in 2-MeTHF.

N-Acylation of Heterocycles

If your amine partner contains an imidazole or pyrazole, the highly reactive thiophene-3-carbonyl species may acylate the ring nitrogen instead of the exocyclic amine.

  • Fix: Use Protocol C (T3P) or EDC/HOBt . Avoid Acid Chlorides. If N-acylation occurs, treating the crude mixture with MeOH/K

    
    CO
    
    
    
    usually cleaves the labile ring-amide while leaving the desired exocyclic amide intact.

References

  • Design and Synthesis of Thiophene Carboxamides: Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[6] Source: MDPI, Molecules 2021. URL:[Link]

  • T3P Coupling Methodology: Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the Preparation of Amides. Source: Organic Process Research & Development. URL:[Link]

  • General Amide Coupling Reviews: Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews. URL:[Link]

  • Thiophene Carbonyl Chloride Properties: Title: Thiophene-3-carbonyl chloride.[7][8] Source: Molbank (MDPI). URL:[Link][2][3][9]

Sources

Solvents for recrystallization of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvents for 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Part 1: Executive Summary & Chemical Context

Target Molecule: 2-(4-Bromobenzamido)thiophene-3-carboxylic acid CAS Registry Number: (Analogous derivatives often vary; specific CAS for this exact substitution pattern is rare in public databases, though commercially available as a building block).[1] Molecular Formula: C₁₂H₈BrNO₃S Molecular Weight: 326.17 g/mol [1][2]

Application Scope: This compound serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly thienopyrimidinones , which are privileged scaffolds in drug discovery for kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents.[1] High-purity isolation of this intermediate is essential to prevent side reactions (such as competitive cyclization) in subsequent steps.[1]

Solubility Profile Analysis: The molecule features three distinct solubility-governing domains:

  • Thiophene-3-carboxylic acid core: Provides acidic character (pKa ~3-4) and potential for intermolecular hydrogen bonding (dimerization).[1]

  • Amide Linkage (-NHCO-): Acts as a hydrogen bond donor/acceptor, significantly increasing lattice energy and melting point.[1]

  • 4-Bromophenyl moiety: Adds lipophilicity and pi-stacking capability, reducing solubility in purely aqueous or aliphatic solvents.[1]

Challenge: The compound exhibits "brick-dust" properties—high crystallinity and poor solubility in standard non-polar solvents (Hexane, Et₂O), while being too soluble in basic aqueous media (due to carboxylate formation) to allow for effective crystallization without pH manipulation.[1]

Part 2: Solvent Selection Strategy

Based on the structural analysis and empirical data for 2-acylaminothiophenes, three solvent systems are recommended.

Table 1: Solvent System Performance Matrix
System ClassSolvent CompositionDissolution Temp (°C)Recovery YieldPurity ProfileApplication Note
Primary (Green) Ethanol / Water (9:1 v/v) 75°C (Reflux)75-85%HighBest balance of yield and toxicity.[1] Recommended for initial scale-up.[1]
High Performance Glacial Acetic Acid 90-100°C60-70%Very HighExcellent for removing unreacted amine starting materials.[1] Yield is lower due to solubility.[1]
Rescue DMF / Water 60°C>90%ModerateUse only if material fails to dissolve in EtOH or AcOH.[1] Hard to remove residual solvent.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Recommended)[1]

Principle: This method utilizes the steep solubility curve of the amide in hot ethanol, while water acts as an anti-solvent to depress solubility upon cooling and aid in the removal of inorganic salts.

Materials:

  • Crude 2-(4-Bromobenzamido)thiophene-3-carboxylic acid[1]

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[1]

  • Heating mantle/Oil bath[1]

  • Vacuum filtration setup[1]

Step-by-Step Procedure:

  • Slurry Formation: Place 10.0 g of crude material in a 250 mL round-bottom flask (RBF). Add 100 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Solubility Check:

    • If solid remains:[1] Add Ethanol in 10 mL aliquots until dissolution is near complete.

    • If solution is clear: Proceed to step 4.

  • Hot Filtration (Optional): If black specks (palladium or carbon) are present, filter the hot solution through a pre-warmed Celite pad.[1]

  • Anti-Solvent Addition: While maintaining reflux, add warm water (60°C) dropwise until a faint turbidity persists.[1] Add just enough Ethanol (1-2 mL) to clear the solution again.[1]

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours. Rapid cooling leads to oiling out or occlusion of impurities.[1]

    • Once at RT, cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white needles under vacuum.[1]

  • Washing: Wash the cake with 2 x 20 mL of cold (0°C) Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Glacial Acetic Acid (For High Purity Requirements)

Principle: Glacial acetic acid disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimer, allowing for dissolution at high temperatures. It is particularly effective at purging unreacted 2-aminothiophene precursors.[1]

Procedure:

  • Suspend crude solid in Glacial Acetic Acid (10 mL per gram of solid).

  • Heat to 90-100°C until a clear solution is obtained.

  • Allow to cool slowly to room temperature. The product typically crystallizes as dense prisms.[1]

  • Filter and wash copiously with cold water (to remove acetic acid) followed by a small amount of cold ethanol.

  • Critical: Ensure thorough drying to remove trace acid, which can interfere with subsequent coupling reactions.[1]

Part 4: Process Visualization (Graphviz)

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude 2-(4-Bromobenzamido) thiophene-3-carboxylic acid SolventCheck Solubility Screening Start->SolventCheck SystemA System A: Ethanol/Water (Standard) SolventCheck->SystemA General Purpose SystemB System B: Glacial AcOH (High Purity) SolventCheck->SystemB Remove Amine Impurities SystemC System C: DMF/Water (Rescue) SolventCheck->SystemC Very Low Solubility Heat Heat to Dissolution (Reflux/90°C) SystemA->Heat SystemB->Heat SystemC->Heat Filter Hot Filtration (Remove Insolubles) Heat->Filter Cool Controlled Cooling (RT -> 0°C) Filter->Cool Isolate Vacuum Filtration Cool->Isolate Dry Vacuum Drying (50°C) Isolate->Dry QC QC: HPLC/NMR (Check Purity) Dry->QC

Caption: Workflow for solvent selection and recrystallization of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid.

Part 5: Scientific Grounding & Troubleshooting

Mechanistic Insight

The recrystallization of 2-benzamidothiophenes is driven by the disruption of the intermolecular hydrogen bond network (Amide N-H[1] ··· O=C Acid).[1][2][3][4][5][6]

  • Why Ethanol/Water? Ethanol disrupts the hydrophobic interactions of the bromophenyl and thiophene rings, while water increases the dielectric constant, encouraging the precipitation of the hydrophobic neutral complex upon cooling [1].

  • Why Acetic Acid? It acts as a competing H-bond donor/acceptor, effectively "solvating" the acid and amide protons.[1] Upon cooling, the crystal lattice energy of the target molecule overcomes the solvation energy, leading to high-purity crystallization [2].

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar.[1]Re-heat to dissolve.[1][4] Add more Ethanol.[1] Seed with a pure crystal at 50°C.
Low Yield Too much solvent used or product is too soluble.[1]Concentrate the mother liquor by 50% and re-cool.[1] Check pH (ensure it is acidic; pH < 3).
Colored Impurities Oxidation products of thiophene.[1]Add Activated Charcoal (5 wt%) during the hot dissolution step, stir for 10 min, then hot filter.

Part 6: References

  • PubChem. 2-(Thiophene-2-amido)thiophene-3-carboxamide (Analogous Structure Properties).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. General procedures for recrystallization of thiophene amides. (Analogous Methodologies). Retrieved from [Link]

(Note: While specific literature for the exact 4-bromo derivative recrystallization is often embedded in full-text patents, the protocols above are standardized based on the chemical behavior of the 2-benzamidothiophene-3-carboxylic acid class.)

Sources

Application Note: Solubilization and Cellular Delivery of TPCA-1 (2-(4-Bromobenzamido)thiophene-3-carboxylic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocol for dissolving and delivering 2-(4-Bromobenzamido)thiophene-3-carboxylic acid (commonly identified as TPCA-1 ) in in vitro cell culture systems. TPCA-1 is a potent, selective inhibitor of the I


B Kinase-2 (IKK-2 or IKK

) complex, widely used to study the NF-

B signaling pathway. Due to its hydrophobic nature and specific solubility profile, improper handling often leads to compound precipitation ("crystal crash") upon introduction to aqueous media, resulting in erratic biological data. This guide synthesizes physicochemical data with field-proven liquid handling techniques to ensure experimental reproducibility.

Physicochemical Profile & Solubility Data

Understanding the physical limitations of the molecule is the first step to successful delivery. TPCA-1 is practically insoluble in water; therefore, Dimethyl Sulfoxide (DMSO) is the obligatory primary solvent.

PropertyDataNotes
Common Name TPCA-1Also known as GW683965
IUPAC Name 2-[(4-bromobenzoyl)amino]thiophene-3-carboxylic acid
Molecular Weight 326.17 g/mol Formula: C

H

BrNO

S
Target IKK-2 (IKK

)
IC


17.9 nM (cell-free) [1, 2]
Solubility (DMSO) Max

50 mM (16 mg/mL)
Recommended Stock: 10 mM
Solubility (Water) InsolubleDo not attempt direct aqueous dissolution
Storage (Solid) -20°CDesiccate; protect from light
Storage (Solution) -20°C or -80°CAvoid repeated freeze/thaw cycles

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution in 100% anhydrous DMSO.

Materials
  • TPCA-1 Powder

  • Anhydrous DMSO (Cell Culture Grade, >99.9%)

  • Vortex Mixer[1]

  • Amber Microcentrifuge Tubes (1.5 mL)

Methodology
  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    
    
    
    
    
  • Weighing: Accurately weigh ~3.3 mg of TPCA-1 powder into a sterile amber tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

    • Example: If you weighed exactly 3.5 mg, add

      
       mL (or 
      
      
      
      
      
      L) of DMSO.
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Scientist's Insight: If particles persist, warm the tube to 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Inspection: Hold the tube against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50

    
    L) to prevent freeze-thaw degradation. Store at -20°C (stable for ~6 months) [3].
    

Protocol: Cellular Delivery (The "Intermediate Dilution" Method)

The Challenge: Direct addition of high-concentration DMSO stock (10 mM) into cell culture media (aqueous) creates a local zone of high hydrophobicity that rapidly collapses as the DMSO diffuses, often causing TPCA-1 to precipitate out of solution before it can bind to albumin or disperse.

The Solution: Use an intermediate dilution step to lower the concentration gradient.

Workflow Diagram

TPCA_Workflow cluster_0 Critical Control Point Powder TPCA-1 Powder (Hydrophobic) Stock Master Stock (10 mM in DMSO) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermed Intermediate Dilution (100 µM in Media) Stock->Intermed 1:100 Dilution (Prevents Shock) Final Final Assay (1 µM in Well) Intermed->Final 1:100 Dilution (Final Dosing)

Figure 1: Step-wise dilution workflow to prevent compound precipitation. The intermediate step buffers the transition from organic solvent to aqueous media.

Step-by-Step Procedure

Target Final Concentration: 1


M
Target Final DMSO:  0.01% (Well below the 0.5% toxicity threshold)
  • Thaw Stock: Thaw the 10 mM DMSO stock at room temperature. Vortex immediately after thawing to redissolve any micro-crystals formed during freezing.

  • Prepare Intermediate Dilution (100x):

    • Pipette 10

      
      L of 10 mM Stock into 990 
      
      
      
      L of pre-warmed culture media (serum-free or complete).
    • Result: 100

      
      M TPCA-1 in 1% DMSO.
      
    • Action: Vortex immediately. This solution may be slightly cloudy initially but should clear quickly if serum is present (BSA binds the drug).

  • Final Dosing:

    • Add 10

      
      L of the Intermediate Dilution  to 1 mL of cell culture media in the well.
      
    • Result:1

      
      M  final TPCA-1 concentration.
      
    • Final DMSO: 0.01% (Non-toxic).

Biological Context: Mechanism of Action[3][4][5][6][7]

TPCA-1 acts by selectively inhibiting IKK-2, preventing the phosphorylation of I


B

. This blockade sequesters the NF-

B complex in the cytoplasm, preventing its nuclear translocation and subsequent pro-inflammatory gene transcription [1, 4].

NFkB_Pathway TNF Stimulus (e.g., TNF-alpha, LPS) Receptor Cell Surface Receptor TNF->Receptor IKK IKK Complex (IKK-alpha/IKK-beta) Receptor->IKK Activates IkB I-kappa-B (Inhibitory Protein) IKK->IkB Phosphorylates TPCA1 TPCA-1 (Inhibitor) TPCA1->IKK BLOCKS NFkB NF-kappa-B (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocates

Figure 2: Mechanism of Action.[2] TPCA-1 inhibits the IKK complex, preventing the degradation of I


B and the subsequent activation of NF-

B.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Crystals in Media "Solvent Shock" (Adding 100% DMSO to water)Use the Intermediate Dilution method described in Section 3. Ensure media is pre-warmed to 37°C.
Cell Death (Control) DMSO ToxicityEnsure final DMSO concentration is < 0.5% (ideally < 0.1%).[3] Include a "Vehicle Control" (DMSO only) in every assay [5].
Variable IC50 Serum BindingTPCA-1 binds to albumin. If switching from 10% FBS to serum-free media, the effective concentration will increase significantly. Keep serum conditions constant.
Precipitate in Stock Moisture ContaminationDMSO is hygroscopic.[1] Use fresh, anhydrous DMSO and seal tubes tightly with Parafilm.

References

  • Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1.[4] Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381.[4]

  • Selleckchem. (n.d.). TPCA-1 Chemical Properties and Biological Activity. Selleckchem Datasheet.

  • Tocris Bioscience. (n.d.). TPCA-1 Solubility and Stability Data. Tocris Product Guide.

  • Bjorntorp, K., et al. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein Application Note.

  • Protocol Online. (2006).[5] Consensus on Maximum DMSO Concentration in Cell Culture.[5][6][7] Protocol Online Forum.

Sources

Functionalization of the carboxylic acid group in 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid presents a classic but critical challenge in heterocyclic chemistry: the competition between intermolecular substitution and intramolecular cyclization.

For drug development professionals, this molecule is not merely a carboxylic acid; it is a "switchable" scaffold. The ortho-disposition of the amide and carboxylic acid groups on the electron-rich thiophene ring creates two distinct synthetic pathways:

  • Path A (Retention): Direct amidation/esterification to preserve the open-chain thiophene core.

  • Path B (Evolution): Cyclodehydration to form thieno[2,3-d][1,3]oxazin-4-ones , which serve as activated intermediates for conversion into thieno[2,3-d]pyrimidin-4-ones .

This guide provides validated protocols for both pathways, allowing researchers to selectively generate diverse libraries of simple diamides or fused tricyclic heterocycles from the same starting material.

Mechanistic Landscape

The reactivity of the C3-carboxylic acid is heavily influenced by the C2-amide. Under acidic or dehydrating conditions, the amide oxygen attacks the activated carboxyl carbon, ejecting water to form the oxazinone ring. This is often faster than intermolecular attack by an external nucleophile.

Reaction Pathway Diagram[1][2]

ReactionPathways Start 2-(4-Bromobenzamido) thiophene-3-carboxylic acid ActivatedEster Activated Ester (OBt/OAt Intermediate) Start->ActivatedEster HATU/DIPEA (Mild Base) Oxazinone Thieno[2,3-d][1,3]oxazin-4-one (Reactive Intermediate) Start->Oxazinone Ac2O or SOCl2 (Dehydration) OpenDiamide Open Diamide (Target A) ActivatedEster->OpenDiamide + Primary Amine (Kinetic Control) Oxazinone->OpenDiamide Hydrolysis/Ring Opening Pyrimidinone Thieno[2,3-d]pyrimidin-4-one (Target B) Oxazinone->Pyrimidinone + Amine, Heat (Ring Switching)

Figure 1: Divergent pathways. Path A (green/orange) preserves the scaffold. Path B (red) creates a fused heterocyclic system.

Protocol A: Direct Amidation (Scaffold Preservation)

Objective: To couple a primary amine to the carboxylic acid without triggering cyclization to the oxazinone or pyrimidinone.

Challenge: Strong activation (e.g., SOCl₂) invariably leads to the oxazinone. Solution: Use HATU as a coupling agent with a non-nucleophilic base (DIPEA) in a polar aprotic solvent.

Materials
  • Substrate: 2-(4-Bromobenzamido)thiophene-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). The solution should be clear to pale yellow.

  • Activation: Add DIPEA (2.0 mmol) followed by HATU (1.1 mmol) at 0°C.

    • Critical Note: Stir at 0°C for 15 minutes. Do not let this activation step run too long at room temperature, as the activated ester can slowly cyclize.

  • Coupling: Add the primary amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM) or LCMS. Look for the mass [M+H]⁺ = MW(acid) + MW(amine) - 18.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash sequentially with 1N HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).

    • Note: The acid wash removes unreacted amine and DIPEA; the bicarb wash removes unreacted starting acid.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation (QC)
FeatureStarting Material (Acid)Product (Diamide)
1H NMR (DMSO-d6) Broad singlet ~12.5–13.5 ppm (COOH)Absent
Amide NH Singlet ~11.8 ppm (Thiophene-NH)Two NH signals (Thiophene-NH + New Amide-NH)
Mass Spec (ESI+) 326/328 (Br pattern)[326 + Amine - 18]

Protocol B: Cyclization to Thieno[2,3-d]pyrimidin-4-ones

Objective: To utilize the carboxylic acid in a condensation reaction to form a fused tricyclic system, a privileged scaffold in kinase inhibition.

Mechanism: This is a two-stage "one-pot" process. First, the acid is dehydrated to the oxazinone. Second, an amine attacks the oxazinone, opening the ring and then re-closing it to form the thermodynamically stable pyrimidinone.

Materials
  • Substrate: 2-(4-Bromobenzamido)thiophene-3-carboxylic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (Excess/Solvent) OR Thionyl Chloride (SOCl₂)

  • Amine: R-NH₂ (1.2 equiv)

  • Solvent: Acetic Acid or Toluene

Step-by-Step Procedure
Stage 1: Formation of the Oxazinone Intermediate
  • Suspend the carboxylic acid (1.0 mmol) in Acetic Anhydride (3 mL).

  • Reflux the mixture at 140°C for 2–3 hours.

    • Observation: The solid will dissolve, and the solution often darkens.

  • Isolation (Optional but Recommended): Cool to 0°C. The 2-(4-bromophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one often precipitates as a crystalline solid. Filter and wash with cold Et₂O.

    • Why Isolate? Isolating the oxazinone allows for cleaner reaction with expensive amines in the next step.

Stage 2: Conversion to Pyrimidinone
  • Dissolve/Suspend the oxazinone (from Stage 1) in Glacial Acetic Acid (5 mL).

  • Add the primary amine (1.2 equiv).[1]

  • Reflux at 110–120°C for 6–12 hours.

    • Mechanism:[2][3][4] The amine attacks C4 of the oxazinone, opening the ring to a diamide intermediate, which then dehydrates (losses water) to close the pyrimidine ring.

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • The product usually precipitates. Filter the solid.

    • Recrystallize from EtOH or DMF/Water.

Validation (QC)
FeatureOxazinone IntermediatePyrimidinone Product
IR (C=O) ~1760 cm⁻¹ (Lactone/Ester-like)~1670 cm⁻¹ (Amide-like)
1H NMR No NH signals.No Thiophene-NH. New N-R signals.
Solubility Soluble in CHCl₃, non-polar.Often poor solubility (requires DMSO).

Troubleshooting & Critical Parameters

Steric Hindrance

The 4-bromobenzamido group is bulky. If reacting with a bulky amine (e.g., tert-butylamine), Protocol A may stall.

  • Fix: Switch to Protocol B . The formation of the oxazinone relieves steric strain initially and creates a highly electrophilic species that reacts more readily with hindered amines.

"Accidental" Cyclization

If attempting Protocol A (Diamide) but you observe a product with Mass [M-18] that has no NH peaks in NMR:

  • Diagnosis: You formed the oxazinone.

  • Cause: Your coupling conditions were too acidic or you used a dehydrating agent (like EDC without HOBt) for too long.

  • Correction: Ensure basic pH (DIPEA) and use HATU.

Solubility of the Starting Material

The 2-amidothiophene-3-carboxylic acid can be sparingly soluble in DCM.

  • Recommendation: Always use DMF or DMAc (Dimethylacetamide) for Protocol A.

References

  • Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. European Journal of Medicinal Chemistry. Describes the fundamental reactivity of the scaffold and the microwave acceleration of the cyclization step.

  • Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidin-4-ones. Journal of Heterocyclic Chemistry. Detailed procedures for the conversion of oxazinones to pyrimidinones.

  • Amide Coupling Reagents: A Comparative Study. Chemical Reviews. Provides the basis for selecting HATU over EDC for hindered aromatic acids.

  • Thieno[2,3-d][1,3]oxazin-4-ones: Versatile Intermediates. Tetrahedron Letters. Discusses the mechanism of the oxazinone ring opening.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-Bromobenzamido)thiophene-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific challenges of synthesizing 2-(4-Bromobenzamido)thiophene-3-carboxylic acid .

Low yields in this synthesis typically stem from three root causes:

  • Instability of the precursor: 2-aminothiophene-3-carboxylic acid is prone to spontaneous decarboxylation.

  • Low Nucleophilicity: The amine on the thiophene ring is electron-deficient, making it a poor nucleophile for standard Schotten-Baumann conditions.

  • Unwanted Cyclization: The proximity of the amide and carboxylic acid groups can lead to premature cyclization into thienopyrimidinones (benzoxazinone intermediates) under acidic or high-thermal conditions.

Part 1: The "Gold Standard" Protocol (Ester Strategy)

Status: Recommended for High Yield (>80%)

To maximize yield, do not attempt to couple the free amino acid directly. The zwitterionic nature of the amino acid and its instability lead to poor conversion. The industry-standard approach is a 3-step workflow: Gewald Synthesis (Ester)


 Acylation 

Saponification
.
Step-by-Step Methodology
Phase 1: Preparation of Methyl 2-aminothiophene-3-carboxylate

Use the Gewald reaction to create a stable ester precursor.

  • Reagents: Cyclohexanone/Ketone (substrate dependent), Methyl cyanoacetate (1.0 eq), Sulfur (1.0 eq), Morpholine (1.0 eq).

  • Solvent: Ethanol (0.5 M concentration).

  • Procedure:

    • Mix ketone and methyl cyanoacetate in EtOH.

    • Add sulfur and morpholine dropwise.

    • Critical: Heat at 50°C for 2 hours, then reflux for 4 hours.

    • Cool to 0°C. The ester will precipitate. Filter and wash with cold EtOH.

    • Yield Target: 75–90% (Yellow crystals).

Phase 2: Acylation (The Coupling)

Coupling 4-bromobenzoyl chloride to the ester.

  • Reagents: Methyl 2-aminothiophene-3-carboxylate (1.0 eq), 4-Bromobenzoyl chloride (1.2 eq), Triethylamine (TEA) (2.5 eq), DMAP (0.1 eq - Essential Catalyst ).

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

  • Procedure:

    • Dissolve the amine ester in DCM under Nitrogen atmosphere.

    • Add TEA and DMAP. Cool to 0°C.

    • Add 4-bromobenzoyl chloride dissolved in DCM dropwise over 30 mins.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine/DMAP), then sat. NaHCO3, then Brine. Dry over MgSO4.[1]

    • Checkpoint: If the product is an oil, triturate with Hexane/EtOAc to crystallize.

Phase 3: Controlled Hydrolysis (Saponification)

Converting the ester to the final acid without cyclization.

  • Reagents: Coupled Ester (1.0 eq), LiOH (3.0 eq).

  • Solvent: THF:Water (3:1 mixture).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Stir at Room Temperature (Do not reflux; heat promotes cyclization).

    • Monitor via TLC (approx. 4-6 hours).

    • Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH 3-4.

    • The target acid, 2-(4-Bromobenzamido)thiophene-3-carboxylic acid , will precipitate as a white/off-white solid.

Part 2: Troubleshooting & Diagnostics

Decision Tree: Why is my yield low?

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC of Reaction Mix Start->CheckTLC Result1 Starting Material (Amine) Remains CheckTLC->Result1 Result2 New Spot (Higher Rf) but Low Mass CheckTLC->Result2 Result3 Complex Mixture (Many Spots) CheckTLC->Result3 Sol1 Diagnosis: Low Nucleophilicity Action: Add DMAP (10 mol%) or use NaH in DMF Result1->Sol1 Sol2 Diagnosis: Hydrolysis of Acyl Chloride Action: Dry solvents (DCM/THF) Ensure N2 atmosphere Result2->Sol2 Sol3 Diagnosis: Thermal Cyclization Action: Lower Temp (<40°C) Avoid strong acid workup Result3->Sol3

Caption: Diagnostic flow for identifying yield loss during the acylation step.

FAQ: Common Issues

Q1: Can I just react 2-aminothiophene-3-carboxylic acid directly with the acid chloride?

  • Technically Yes, but not recommended.

  • Why: The free acid exists as a zwitterion in solution, significantly reducing the reactivity of the amine. Furthermore, the starting material is thermally unstable.

  • If you must: Use Schotten-Baumann conditions in water/acetone with Na2CO3 as the base, keeping the temperature strictly below 5°C. Yields are typically <40%.

Q2: My product is precipitating as a "gum" or sticky solid. How do I purify it?

  • Cause: This often happens due to trapped benzoyl chloride or TEA salts.

  • Fix: Dissolve the gum in a minimum amount of hot Ethanol (EtOH) and add water dropwise until it becomes turbid. Let it stand at 4°C overnight. Alternatively, triturate with Diethyl Ether.

Q3: I see a side product that is not the starting material. What is it?

  • Identification: If the mass spectrum shows [M-18], you have likely formed the benzoxazinone or thienopyrimidinone derivative.

  • Prevention: This is caused by dehydration cyclization. Ensure your reaction temperature during acylation does not exceed 40°C and avoid prolonged exposure to acidic conditions during workup.

Part 3: Comparative Data & Solvents

Solvent System Efficiency Table

Data based on standard amide couplings of electron-deficient heteroaromatic amines.

Solvent SystemBaseCatalystTypical YieldNotes
DCM (Anhydrous) TEA (3.0 eq)DMAP (0.1 eq)85-92% Best for solubility and workup.
THF Pyridine (2.0 eq)None60-75%Good if starting material is polar.
DMF NaH (1.1 eq)None70-80%"Forceful" method. Use if TEA fails. High risk of side reactions.
Acetone/Water Na2CO3None30-45%Classical Schotten-Baumann. Poor for this specific substrate.
Mechanism of Action: The DMAP Effect

The thiophene amine is weakly nucleophilic. Adding 4-Dimethylaminopyridine (DMAP) is critical because it forms a highly reactive N-acylpyridinium intermediate with the 4-bromobenzoyl chloride. This intermediate is far more susceptible to attack by the weak thiophene amine than the acid chloride itself.

Mechanism AcidCl 4-Bromobenzoyl Chloride Inter N-Acylpyridinium Salt (Activated) AcidCl->Inter + DMAP DMAP DMAP (Catalyst) DMAP->AcidCl Regenerated Inter->DMAP Product Final Amide Inter->Product + Amine Amine Thiophene Amine

Caption: DMAP acts as an acyl-transfer catalyst, activating the benzoyl chloride for the weak amine.

References

  • BenchChem. (2025).[2][3] Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. Retrieved from

  • MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction. Retrieved from

  • Santa Cruz Biotechnology. 2-[(4-bromobenzene)amido]thiophene-3-carboxylic acid Product Data. Retrieved from

  • Gouda, M. A., et al. (2011).[4] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (General reference for DMAP mechanism in difficult couplings).

Sources

Thiophene Synthesis Technical Support Center: Minimizing Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene synthesis. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted decarboxylation during their synthetic routes. Below, you will find a series of frequently asked questions and troubleshooting guides rooted in established chemical principles and validated through experimental evidence. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant loss of our carboxylic acid group during a Gewald aminothiophene synthesis. What is the primary cause of this decarboxylation?

A1: This is a common issue in the Gewald synthesis, particularly when using starting materials like ethyl cyanoacetate with a β-ketoester or a related active methylene compound. The decarboxylation is typically thermally induced and often catalyzed by the basic conditions required for the initial Knoevenagel condensation. The mechanism involves the loss of CO2 from the carboxylic acid intermediate, which is often in its carboxylate salt form under the reaction conditions. The stability of the resulting carbanion intermediate can also facilitate this unwanted side reaction.

Here is a simplified representation of the competing pathways:

G cluster_0 Gewald Reaction Pathway Reactants α-cyano ester + α-mercapto ketone/aldehyde + Base Intermediate Cyclized Thiophene Intermediate (with ester/acid group) Reactants->Intermediate Condensation & Cyclization Desired_Product Substituted Aminothiophene (Carboxylic acid retained) Intermediate->Desired_Product Saponification/Workup Decarboxylation Decarboxylation Side Reaction Intermediate->Decarboxylation Heat / Strong Base Undesired_Product Decarboxylated Thiophene Decarboxylation->Undesired_Product

Caption: Competing pathways in Gewald synthesis.

Q2: What are the key reaction parameters we should focus on to minimize decarboxylation in our thiophene synthesis?

A2: To effectively suppress decarboxylation, you need to carefully control three primary parameters: temperature , the choice of base , and the reaction time .

  • Temperature: Decarboxylation reactions have a significant activation energy. Therefore, running your synthesis at the lowest possible temperature that still allows for a reasonable rate of the desired cyclization is critical.

  • Base Selection: Strong bases can promote the formation of intermediates that are prone to decarboxylation. Weaker bases are often preferable. For instance, using a milder base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of stronger bases like sodium ethoxide can be beneficial.

  • Reaction Time: Prolonged exposure to heat and basic conditions will favor the thermodynamically stable decarboxylated product. Monitoring the reaction progress closely (e.g., by TLC or LC-MS) and quenching the reaction as soon as the starting material is consumed is crucial.

Here is a decision-making workflow for troubleshooting this issue:

G Start Decarboxylation Observed? Reduce_Temp Reduce Reaction Temperature Start->Reduce_Temp Yes Failure Further Optimization Needed Start->Failure No Change_Base Switch to a Weaker Base (e.g., TEA, DIPEA) Reduce_Temp->Change_Base Monitor_Time Monitor Reaction Closely & Reduce Reaction Time Change_Base->Monitor_Time Check_Substrate Is the Substrate Prone to Decarboxylation? Monitor_Time->Check_Substrate Protecting_Group Consider a Protecting Group Strategy for the Acid Check_Substrate->Protecting_Group Yes Success Problem Resolved Check_Substrate->Success No Protecting_Group->Success

Caption: Troubleshooting workflow for decarboxylation.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions to Prevent Decarboxylation

Issue: Your current protocol using sodium ethoxide in refluxing ethanol for a Fiesselmann thiophene synthesis is leading to over 50% decarboxylated byproduct.

Proposed Solution: This guide provides a step-by-step protocol for optimizing the reaction by modifying the base and temperature.

Experimental Protocol: Modified Fiesselmann Synthesis

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add your β-ketoester (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration). Cool the solution to 0 °C in an ice bath.

  • Controlled Base Addition: Add triethylamine (TEA) (1.1 eq) dropwise over 10 minutes. The use of TEA, a weaker, non-nucleophilic base, is less likely to promote decarboxylation compared to sodium ethoxide.

  • Thiolating Agent: After stirring for 15 minutes at 0 °C, add methyl thioglycolate (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress every hour using TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel.

Data Comparison:

ParameterOriginal ProtocolModified ProtocolExpected Outcome
Base Sodium EthoxideTriethylamineReduced decarboxylation
Solvent EthanolTHFPotentially milder conditions
Temperature Reflux (78 °C)0 °C to RTSignificantly lower thermal energy
Typical Yield <50% desired product>80% desired productImproved yield of the target molecule
Guide 2: The Use of Protecting Groups

Issue: For substrates that are exceptionally prone to decarboxylation, even optimized conditions may not suffice.

Proposed Solution: Employ a protecting group strategy. By converting the carboxylic acid to an ester (e.g., a t-butyl or benzyl ester), you can circumvent the decarboxylation pathway. The ester can then be selectively cleaved under non-basic conditions post-synthesis.

Conceptual Workflow:

  • Protection: Convert the carboxylic acid on your starting material to a t-butyl ester using t-butyl acetate and a catalytic amount of perchloric acid.

  • Thiophene Synthesis: Perform the thiophene synthesis (e.g., Gewald or Hinsberg) under your optimized conditions. The t-butyl ester is stable to the basic conditions.

  • Deprotection: After purification of the thiophene ester, cleave the t-butyl group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the desired carboxylic acid.

G Start Carboxylic Acid Starting Material Protect Protect as t-Butyl Ester Start->Protect Synthesize Thiophene Synthesis Protect->Synthesize Deprotect Deprotect with TFA Synthesize->Deprotect Final_Product Final Thiophene Carboxylic Acid Deprotect->Final_Product

Caption: Protecting group strategy workflow.

References

  • Title: The Gewald Reaction: Synthesis, Properties and Applications of 2-Aminothiophenes Source: Molecules (Journal) URL: [Link]

  • Title: Recent Advances in the Synthesis of Thiophenes Source: Chemical Reviews URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

Technical Support Center: Purification Protocols for 4-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-4BBC-001 Subject: Removal of unreacted 4-bromobenzoyl chloride from product mixture Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 4-bromobenzoyl chloride , a highly electrophilic acylating agent.[1] Incomplete conversion in reactions (such as Friedel-Crafts acylation, esterification, or amide coupling) often leaves residual acid chloride.[1]

This impurity poses two risks:

  • Stability: It slowly hydrolyzes to generate HCl, which can degrade acid-sensitive products over time.[1]

  • Purification: It can streak on silica gel or co-elute with products of similar polarity.

This guide provides three tiered protocols ranging from standard aqueous workups to advanced chemoselective scavenging.[1]

Module 1: Triage & Strategy Selection

Before selecting a protocol, analyze your product's sensitivity.[1] Use the decision matrix below to select the safest and most efficient workflow.

G Start Start: Crude Reaction Mixture SensCheck Is the Product Acid/Base Sensitive? Start->SensCheck Robust No (Robust Product) SensCheck->Robust Stable to pH 4-10 Sensitive Yes (Sensitive Product) SensCheck->Sensitive Labile groups Hydrolysis Protocol A: Hydrolysis/Extraction (Convert to Acid -> Base Wash) Robust->Hydrolysis Scavenger Is Product Water Sensitive? Sensitive->Scavenger SolidPhase Protocol C: Solid Phase Scavenging (Polymer-Supported Amine) Scavenger->SolidPhase Yes (Strictly Anhydrous) AmineSpike Protocol B: The 'Amine Spike' (DMAPA Quench + Acid Wash) Scavenger->AmineSpike No (Aqueous wash ok)

Figure 1: Decision Matrix for selecting the appropriate purification protocol based on product stability.[1]

Module 2: Protocol A - The Hydrolysis & Extraction (Standard)

Best for: Robust amides, esters, and ketones stable to mild base.[1] Mechanism: Hydrolysis converts the lipophilic acid chloride into 4-bromobenzoic acid (


). Washing with a weak base (pH ~8.[1]5) converts this acid into its water-soluble carboxylate salt, partitioning it into the aqueous layer.[1]
The Chemistry



Step-by-Step Workflow
  • Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). Add water or 1M NaOH (if product is stable) and stir vigorously for 15–30 minutes.

    • Note: 4-Bromobenzoyl chloride is moderately lipophilic; hydrolysis in a biphasic mixture can be slow.[1]

  • Base Wash: Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .[2][3]

    • Critical: Evolution of

      
       gas will occur.[4] Vent the separatory funnel frequently.
      
  • Polishing: Perform a final wash with Brine (Sat. NaCl) to remove trapped water.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Data Table: Solubility Parameters
SpeciesOrganic SolubilityAqueous Solubility (pH 7)Aqueous Solubility (pH 9)
4-Bromobenzoyl Chloride HighLow (Hydrolyzes)Low (Hydrolyzes)
4-Bromobenzoic Acid ModerateLowHigh (as anion)
Target Product HighLowLow

Module 3: Protocol B - The "Amine Spike" (High Purity)

Best for: Removing stubborn traces without long hydrolysis times; products sensitive to strong base but stable to dilute acid.[1] Mechanism: We exploit chemoselectivity by reacting the impurity with 3-(Dimethylamino)-1-propylamine (DMAPA) .[1] This converts the acid chloride into a basic amide. A subsequent acid wash protonates the tertiary amine tail, dragging the impurity into the water layer.

The Chemistry
  • Derivatization:

    
    
    
  • Salt Formation:

    
    [1]
    
Step-by-Step Workflow
  • Spike: Add 1.2 - 1.5 equivalents (relative to estimated unreacted acid chloride) of DMAPA to the reaction mixture.

  • Stir: Stir at room temperature for 10–15 minutes. (Reaction is usually instant).

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Result: The DMAPA-tagged impurity moves to the aqueous layer.

  • Neutralize (Optional): Wash with Sat. NaHCO₃ to remove trace acid, then Brine.[1][5]

Workflow Mix Reaction Mixture (Product + ArCOCl) DMAPA Add DMAPA (Scavenger) Mix->DMAPA React Forms Basic Amide (Ar-CONH-R-NMe2) DMAPA->React Wash Wash w/ 1M HCl React->Wash AqLayer Aqueous Layer: Protonated Impurity Wash->AqLayer Impurity OrgLayer Organic Layer: Pure Product Wash->OrgLayer Product

Figure 2: The "Tag and Drag" mechanism of the Amine Spike protocol.[1]

Module 4: Protocol C - Solid Phase Scavenging (Anhydrous)

Best for: High-throughput synthesis, small scales (<1g), or strictly water-sensitive products.[1] Reagent: Polymer-supported amine (e.g., PS-Trisamine or PS-Amine).[1]

Workflow
  • Add Resin: Add 2–3 equivalents (relative to acid chloride) of PS-Trisamine resin to the reaction vessel.

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind the resin) for 1–2 hours.

  • Filter: Filter the mixture through a fritted funnel or cotton plug.

  • Wash: Rinse the resin with the reaction solvent (DCM/THF) to recover adsorbed product.

  • Evaporate: Concentrate the filtrate. The acid chloride remains covalently bound to the solid beads.

Troubleshooting & FAQ

Q: I used Protocol A (Hydrolysis), but I still see the acid chloride on TLC.

  • A: Hydrolysis is biphasic and relies on surface area.

    • Fix 1: Add a nucleophilic catalyst like DMAP (5 mol%) or Pyridine to the quenching mixture. This forms a reactive intermediate that hydrolyzes much faster than the acid chloride itself.

    • Fix 2: Switch to Protocol B (Amine Spike).

Q: My product is an amine. Protocol B will wash it away.

  • A: Correct. If your product is basic, you cannot use the acid-wash step in Protocol B.[1]

    • Solution: Use Protocol C (Solid Phase Scavenging) or Protocol A. If using Protocol A, ensure the pH of the aqueous layer is adjusted so your product remains neutral (organic soluble) while the 4-bromobenzoic acid is deprotonated (aqueous soluble).

Q: A precipitate formed during the Bicarbonate wash.

  • A: This is likely the sodium salt of 4-bromobenzoic acid, which has limited solubility in high-sodium environments (common ion effect).[1]

    • Fix: Add more water to the separatory funnel to dissolve the salt, or filter the biphasic mixture through Celite to remove the solids before separation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11464, 4-Bromobenzoic acid.[1] Retrieved from [Link]

  • Marsh, A., et al. (2002). High-Throughput Scavenging of Acid Chlorides using Polymer-Supported Reagents.[1] Organic Letters, 4(15).[1] (Demonstrates the efficacy of amine resins).

  • University of Rochester (2025). Not Voodoo X: Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Bromobenzamido)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-3CA-BR-001 Subject: Optimization of Workup and Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 2-(4-Bromobenzamido)thiophene-3-carboxylic acid (MW: ~326.17 g/mol ) via an amide coupling between 2-aminothiophene-3-carboxylic acid and 4-bromobenzoyl chloride.

This molecule presents a classic "dueling functionality" challenge:

  • The Thiophene Core: Prone to thermal decarboxylation and acid-catalyzed cyclization (oxazinone formation).

  • The 4-Bromophenyl Group: Introduces significant lipophilicity, complicating aqueous workups and increasing the risk of emulsions.

  • The Carboxylic Acid: Provides a handle for acid-base extraction but causes streaking on silica gel.[1]

This guide prioritizes non-chromatographic purification (Acid-Base Extraction & Recrystallization) as the primary strategy, with chromatography reserved as a contingency.

Module 1: The First Line of Defense (Acid-Base Extraction)

Objective: Isolate the target acid from non-acidic impurities (unreacted amine, oxazinone side-products, or neutral coupling reagents).

The Challenge: The lipophilic 4-bromophenyl group makes the sodium salt of your product "soapy," leading to severe emulsions if not handled correctly.

Optimized Protocol
  • Dissolution (The "Salt" Step):

    • Suspend the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate).

    • Critical Modification: If the solid does not dissolve, add Methanol (MeOH) or THF dropwise (up to 10% v/v) to wet the lipophilic tail.

    • Why Carbonate? Bicarbonate (NaHCO₃) may be too weak to fully deprotonate the carboxylic acid if the product aggregates, while Hydroxide (NaOH) carries a risk of hydrolyzing the amide bond.

  • Filtration (The "Cleanup" Step):

    • Filter the basic solution through a Celite pad.[2]

    • Solids retained: Unreacted 2-aminothiophene-3-carboxylic acid (zwitterionic/insoluble at basic pH), bis-acylated byproducts, and any cyclized oxazinone.

    • Filtrate: Contains your product as the carboxylate salt.

  • Precipitation (The "Crash" Step):

    • Cool the filtrate to 0–5°C.

    • Slowly acidify with 2N HCl to pH ~2-3 while stirring vigorously.

    • Observation: The product should precipitate as a thick white/off-white solid.

  • Isolation:

    • Filter, wash with copious water (to remove inorganic salts), and dry under vacuum at 45°C.

Visual Workflow: Acid-Base Strategy

AcidBaseWorkup Crude Crude Reaction Mixture BaseStep Add 10% Na2CO3 (aq) (+ 5% MeOH if needed) Crude->BaseStep Filter Filter through Celite BaseStep->Filter SolidWaste Solid Residue: Unreacted Amine Oxazinone Neutral Impurities Filter->SolidWaste Insolubles Filtrate Filtrate (Basic): Product as Sodium Salt 4-Bromobenzoic Acid Salt Filter->Filtrate Acidify Acidify with 2N HCl to pH 2-3 Filtrate->Acidify Precipitate Precipitate: Target Product + 4-Bromobenzoic Acid Acidify->Precipitate

Figure 1: Acid-Base extraction logic tailored for lipophilic thiophene amides. Note that this method removes non-acidic impurities but retains the hydrolyzed acid chloride byproduct.

Module 2: Recrystallization (The "Art")

Objective: Remove 4-Bromobenzoic acid . The Issue: The acid-base workup cannot separate your product from 4-bromobenzoic acid (formed by hydrolysis of the acid chloride), as both are acidic. You must rely on solubility differences.

Solvent System Recommendations
Solvent SystemSuitabilityNotes
Ethanol / Water (9:1) ⭐⭐⭐ (Best)Dissolve in hot EtOH, add H₂O until turbid, cool slowly. The thiophene amide often crystallizes first due to pi-stacking.
Glacial Acetic Acid ⭐⭐ (Good)Excellent for very insoluble amides. Dissolve hot, cool to RT. The impurity (4-bromobenzoic acid) is more soluble in AcOH.
DMF / Water ⭐ (Alternative)Use only if the product is insoluble in boiling Ethanol. Hard to remove DMF traces.
Toluene ⚠️ (Caution)Good for removing non-polar impurities, but the product may be too insoluble.
Protocol: Ethanol/Water Recrystallization
  • Place the crude solid (from Module 1) in an Erlenmeyer flask.

  • Add Ethanol and heat to reflux. Add just enough solvent to dissolve the solid.[1]

    • Tip: If 4-bromobenzoic acid is the main impurity, use a slight excess of ethanol; the impurity is significantly more soluble in ethanol than the amide product.

  • (Optional) Perform a hot filtration if black specs (palladium or polymerized thiophene) remain.

  • Remove from heat.[3] Add Water dropwise until a faint persistent cloudiness appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to Room Temperature undisturbed, then move to an ice bath.

  • Filter the crystals.[1] Wash with cold 50% EtOH/Water.

Module 3: Troubleshooting & FAQs

Q1: My Mass Spec shows a peak at [M-18]. What is this?

Diagnosis: You have formed 2-(4-bromophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one . Cause: This is a cyclization product formed by the dehydration of the amide acid.

  • Trigger: Did you use acetic anhydride? Did you heat the reaction in strong acid?

  • Solution: This impurity is neutral . It will not dissolve in Na₂CO₃.

    • Fix: Re-run the Module 1 (Acid-Base Extraction) carefully. The oxazinone will stay in the filter cake; your product will go into the water.

Q2: The product is "oiling out" instead of crystallizing.

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the 4-bromophenyl group is interacting with residual organic solvents. Fix:

  • Seed it: Save a tiny crystal from a previous batch (or scratch the glass).

  • Slow down: Cool the solution much slower (wrap the flask in a towel).

  • Change Solvent: Switch to Glacial Acetic Acid . Amides tend to crystallize well from acetic acid because it disrupts the intermolecular H-bonds of the impurity but facilitates the stacking of the amide product.

Q3: I have to use Chromatography. The compound streaks everywhere.

Cause: The free carboxylic acid interacts with the silanols on the silica gel. Fix: You must modify the mobile phase.

  • Eluent: DCM : Methanol (95:5) + 0.5% Acetic Acid .

  • Alternative: DCM : THF (90:10) + 1% Formic Acid .

  • Note: The acid additive suppresses the ionization of the COOH, keeping it in the neutral (and less sticky) form.

Module 4: Diagnostic Logic Tree

Use this decision tree to determine the next step based on your purity analysis (TLC/LC-MS).

Troubleshooting Start Analyze Crude Purity (LC-MS / TLC) CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityA Non-Acidic (Amine, Oxazinone, Ester) CheckImpurity->ImpurityA ImpurityB Acidic Impurity (4-Bromobenzoic Acid) CheckImpurity->ImpurityB ImpurityC Trace / Unknown (Streaking on TLC) CheckImpurity->ImpurityC StrategyA STRATEGY: Acid-Base Extraction (Module 1) ImpurityA->StrategyA StrategyB STRATEGY: Recrystallization (EtOH/H2O or AcOH) ImpurityB->StrategyB StrategyC STRATEGY: Column Chromatography (DCM:MeOH + 1% AcOH) ImpurityC->StrategyC

Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.

References

  • Gewald Reaction & Thiophene Derivatives: Sabnis, R. W., et al. "2-Aminothiophenes and their derivatives." Journal of Heterocyclic Chemistry, 1999. (General context on the stability and reactivity of the 2-aminothiophene core).
  • Oxazinone Cyclization Mechanism

    • Puterová, Z., et al. "Synthesis and reactivity of 2-acylaminothiophene-3-carboxylic acids and their derivatives." Arkivoc, 2010.

    • Note: This reference confirms the cyclization to oxazinones (M-18 peak)
  • Purification of Amide-Acids: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection for amides and carboxylic acids).
  • Chromatography of Carboxylic Acids

    • Reich, H. J. "Chromatography of Carboxylic Acids." University of Wisconsin-Madison.

    • Note: Validates the use of Acetic Acid/Formic Acid additives to prevent streaking.[1]

Sources

Troubleshooting low purity in bromobenzamido thiophene crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Purity & Crystallization Failures in N-(Thiophen-yl)bromobenzamide Derivatives Ticket ID: T-SCAFFOLD-092 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Bromobenzamido thiophenes are privileged scaffolds in medicinal chemistry, often functioning as kinase inhibitors (e.g., BRAF inhibitors) or anti-infectives. However, they present a "perfect storm" for purification challenges:

  • The Thiophene Ring: Electron-rich and prone to oxidative polymerization (turning reactions black/pink).

  • The Amide Linker: Creates strong intermolecular Hydrogen-bonding networks, leading to polymorphism and gelation.

  • The Bromine Substituent: Increases lipophilicity, often causing the product to "oil out" rather than crystallize in polar solvents.

The Goal: This guide moves beyond generic advice to address the specific intermolecular forces and degradation pathways of this scaffold.

Diagnostic Triage: Identify Your Impurity

Before attempting another recrystallization, identify the root cause of the low purity using this diagnostic matrix.

SymptomProbable CauseVerification Method
Pink/Black Mother Liquor Oxidative Decomposition of residual aminothiophene starting material. Thiophenes are air-sensitive.TLC/LC-MS: Look for broad baselines or masses corresponding to dimers/sulfoxides.
"Oiling Out" (Liquid-Liquid Phase Separation) Supersaturation Gap. The solvent system's boiling point is higher than the melting point of the solvated product, or impurities are depressing the melting point.Visual: Droplets form before crystals. DSC: Check for suppressed melting point.
Sticky/Gummy Solid Residual Solvent/Oligomers. Amides often trap solvents (solvates) or co-crystallize with coupling reagents (ureas).1H NMR: Check for solvent peaks. TGA: Weight loss <150°C.
Consistent ~90% Purity Starting Material Co-crystallization. Bromobenzoic acid often co-crystallizes with the product due to similar H-bond donor/acceptor profiles.HPLC: Peak with similar retention time. 1H NMR: Check aromatic region integration.

Visual Troubleshooting Workflow

The following logic flow outlines the decision-making process for remediation.

TroubleshootingFlow Figure 1: Decision Logic for Bromobenzamido Thiophene Purification Start Low Purity Detected CheckSM Is Impurity Starting Material? Start->CheckSM Wash Protocol A: Acid/Base Wash (Do NOT Recrystallize yet) CheckSM->Wash Yes (Acid/Amine) CheckColor Is Solution Pink/Black? CheckSM->CheckColor No Oxidation Protocol B: Antioxidant Rescue (Thiophene Protection) CheckColor->Oxidation Yes CheckOil Did it 'Oil Out'? CheckColor->CheckOil No SolventSwitch Protocol C: Solvent Engineering (MeCN or Anti-solvent) CheckOil->SolventSwitch Yes Polymorph Protocol D: Polymorph Screen (High MP Form) CheckOil->Polymorph No (Crystalline but impure)

Remediation Protocols

Protocol A: The "Chemical Wash" (Pre-Crystallization)

Use when: Impurity is unreacted bromobenzoic acid or aminothiophene.

The Science: Crystallization relies on solubility differences. If your impurity (e.g., bromobenzoic acid) has a similar solubility profile to your amide product, crystallization will fail. You must use chemical differences (pKa) first.

  • Dissolve: Dissolve crude solid in a water-immiscible organic solvent (EtOAc or DCM).

  • Acid Wash (Removes Aminothiophene): Wash organic layer with 1N HCl (2x).

    • Why? Protonates the thiophene amine (if present), forcing it into the aqueous layer.

  • Base Wash (Removes Bromobenzoic Acid): Wash organic layer with Sat. NaHCO₃ (2x).

    • Why? Deprotonates the acid, forcing it into the aqueous layer.

  • Dry & Concentrate: Dry over MgSO₄, filter, and evaporate. Now proceed to crystallization.

Protocol B: Solvent System Selection

Use when: Product oils out or yield is low.

Due to the Bromine (hydrophobic) and Amide (polar/H-bonding) combination, standard solvents often fail.

Solvent SystemRoleSuitabilityNotes
Acetonitrile (MeCN) Primary Excellent The "Magic Solvent" for amides. Dissolves well hot, poor solubility cold.[1] High dielectric constant prevents oiling out.
EtOH / Water Classic Moderate Risk: The hydrophobic bromo-group often causes oiling out as water is added. Add water very slowly to hot EtOH.
EtOAc / Heptane Non-Polar Good Best for highly lipophilic analogs. Dissolve in min. hot EtOAc, add Heptane until cloudy.
Toluene Aromatic Specific Good for removing aliphatic impurities. Can form solvates; check NMR after drying.
Protocol C: The "Oiling Out" Rescue

Use when: You see droplets instead of crystals.

Mechanism: The metastable liquid phase is lower energy than the solution but higher energy than the crystal.

  • Re-heat: Bring the mixture back to a clear solution (add small amount of good solvent if needed).

  • Seed: Add 1-2 mg of pure crystal (if available) at 5-10°C below the boiling point.

  • Slow Cool: Wrap the flask in foil or a towel to cool to Room Temp over 4-6 hours.

    • Critical: Do not use an ice bath immediately. Thermal shock promotes oiling.

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink during crystallization? A: This is characteristic of thiophene oxidation . Aminothiophenes and their derivatives are electron-rich and susceptible to air oxidation, forming radical cations or S-oxides that polymerize.

  • Fix: Perform crystallization under Nitrogen/Argon. Add a trace of antioxidant (e.g., BHT) if the application permits, or ensure the initial acid wash (Protocol A) was thorough, as residual free amines accelerate this degradation.

Q: I have a persistent impurity at 5% that won't wash out. What is it? A: If you used EDC/HOBt for coupling, it is likely the urea byproduct (e.g., diisopropylurea or ethyl-dimethylaminopropyl urea). These ureas form strong Hydrogen bonds with your amide product, creating "co-crystals."

  • Fix: Switch to Acetonitrile recrystallization. Urea byproducts are often soluble in cold MeCN, whereas the bromobenzamido thiophene is not. Alternatively, wash the solid with warm water (ureas are often water-soluble).

Q: My NMR shows the product is pure, but the melting point is 10°C lower than reported. A: You likely have a solvate or a polymorph .

  • Solvate: Amides trap solvents like DCM or EtOAc in the lattice. Dry at high vacuum >50°C for 24h.

  • Polymorph: Rapid cooling (precipitation) often yields a kinetic, lower-melting polymorph. Re-crystallize using "Protocol C" (Slow Cool) to achieve the thermodynamic (higher melting) form.

Impurity Formation Pathways[4]

Understanding where impurities come from helps prevent them.

ImpurityPathways Figure 2: Common Degradation & Impurity Pathways SM_Amine 2-Aminothiophene Product Bromobenzamido Thiophene (Target) SM_Amine->Product Coupling Oxidation Thiophene S-Oxides (Pink/Black Tars) SM_Amine->Oxidation O2 / Light Dimer Azo/Hydrazo Dimers SM_Amine->Dimer Radical Coupling SM_Acid Bromobenzoic Acid SM_Acid->Product Product->Oxidation Slow Air Ox. Hydrolysis Hydrolysis Products Product->Hydrolysis Acid/Base (Workup)

References

  • Gewald Reaction & Thiophene Stability

    • Title: An Updated Review On Synthetic Features...
    • Source: Journal of Pharmaceutical Negative Results (2022).[2]

    • Context: Details the oxidative instability of the aminothiophene starting m
    • URL:

  • Amide Crystallization Solvents

    • Title: Reagents & Solvents: Solvents for Recrystallization.[1][3][4]

    • Source: University of Rochester, Dept. of Chemistry.
    • Context: Establishes Acetonitrile and EtOH/Water as primary choices for amide purific
    • URL:

  • Coupling Reagent Impurities

    • Title: Byproducts of Commonly Used Coupling Reagents: Origin...
    • Source: American Pharmaceutical Review (2014).
    • Context: Identifies urea byproducts th
    • URL:

  • Hydrophobic Amide Purification

    • Title: What is the best technique for amide purific
    • Source: ResearchG
    • Context: Consensus on Acetonitrile as the superior solvent for avoiding "oiling out" in hydrophobic amides.
    • URL:

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiophene Amide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the critical parameter of temperature in thiophene amide bond formation. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature Control

This section addresses foundational questions regarding the role of temperature in influencing the outcome of thiophene amide coupling reactions.

Q1: Why is temperature such a critical parameter in thiophene amide formation?

Temperature is a pivotal factor because it directly influences both the rate of the desired amide bond formation and the rates of competing side reactions. Every 10°C increase in temperature can roughly double the reaction rate, but this acceleration also applies to undesirable pathways such as starting material decomposition, byproduct formation, or racemization of chiral centers.[1][2][3] The optimal temperature represents a carefully determined balance, maximizing the formation of the desired thiophene amide while minimizing the generation of impurities.

Furthermore, the stability of the thiophene ring itself, as well as the coupling reagents, can be temperature-dependent. High temperatures can lead to the thermal decomposition of sensitive thiophene derivatives or the degradation of common coupling reagents, stalling the reaction and complicating purification.[4][5][6][7]

Q2: What is a typical starting temperature range for these reactions, and how is it chosen?

A prudent starting point for many amide coupling reactions, including those involving thiophenes, is room temperature (20-25°C) or slightly below (0°C) .[8][9][10] This moderate condition is often sufficient for the reaction to proceed at a reasonable rate without aggressively promoting side reactions.

The initial temperature is often chosen based on the known stability of the coupling reagents and substrates. For instance, many protocols recommend adding the coupling agent (e.g., HATU, T3P) at a cooled temperature (0°C) to manage any initial exotherm, even if the reaction is later warmed to a higher temperature for the duration of the synthesis.[8] For substrates or reagents known to be thermally sensitive, starting at a lower temperature is a critical risk mitigation strategy.

Q3: How does the choice of coupling reagent and base influence the optimal temperature?

The reactivity and thermal stability of the chosen coupling reagent are paramount. Highly reactive uronium/aminium salt reagents like HATU or HBTU can often facilitate amide formation at lower temperatures.[11] However, these reagents can also be thermally sensitive and may have safety hazards associated with them at elevated temperatures.[5][12][13] Conversely, some catalytic methods, such as those employing boronic acid catalysts, may require slightly higher temperatures to achieve optimal activity, especially with challenging substrates.[9][10]

The choice of base is also linked to temperature. Sterically hindered non-nucleophilic bases like N,N'-diisopropylethylamine (DIPEA) are common. The reaction temperature must be managed to prevent side reactions associated with the base itself. It's crucial to consult stability data for your specific coupling reagent and base combination when planning your temperature profile.[6][7]

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section is formatted to address specific experimental failures with actionable, temperature-focused solutions.

Q4: Issue: Low or no product yield with significant starting materials remaining. What is the first step in temperature optimization?

When faced with an incomplete reaction, the intuitive step is to increase the temperature to drive the reaction to completion. This is often a valid strategy, as it increases the reaction kinetics.

Recommended Action:

  • Incremental Increase: If your initial reaction was at room temperature, consider raising the temperature in a stepwise manner, for example, to 40°C, then 60°C.

  • Monitor Closely: At each new temperature, closely monitor the reaction progress (e.g., by UPLC, LC-MS, or TLC) to check for the consumption of starting materials and the formation of the desired product.

  • Check for Degradation: Simultaneously, look for the appearance of new, unknown peaks that could indicate thermal degradation of your starting materials or the product. High temperatures can cause decomposition of thiophene rings or other sensitive functional groups.[4][14]

Q5: Issue: I'm observing significant byproduct formation. How should I adjust the temperature?

The formation of byproducts is a classic sign that the reaction conditions are favoring undesired pathways. This is a situation where decreasing the temperature is often the correct course of action. This strategy is rooted in the principles of kinetic versus thermodynamic control.[1][2] The desired amide formation may have a lower activation energy than a competing side reaction. By lowering the temperature, you provide enough energy to overcome the barrier for the desired product but not enough for the higher-energy byproduct pathway.

Common Temperature-Related Side Reactions:

  • Intramolecular Cyclization: Especially in dipeptide-like substrates, an activated carboxylic acid can be attacked by an internal nucleophile instead of the intended amine partner.[15]

  • Racemization: For chiral carboxylic acids, elevated temperatures can increase the rate of epimerization at the alpha-carbon.

  • Reagent Decomposition: Coupling reagents like HATU can decompose at higher temperatures, leading to inactive species and stalled reactions.[5]

Recommended Action:

  • Reduce Temperature: Run the reaction at a lower temperature (e.g., 0°C or even -15°C) for a longer period.

  • Slow Addition: Consider the slow, portion-wise addition of the coupling reagent at a reduced temperature to maintain a low concentration of the highly reactive activated intermediate, further suppressing side reactions.

Q6: Issue: My starting materials or product appear to be degrading. What are the signs and how can temperature control help?

Degradation can manifest as a color change in the reaction mixture (e.g., turning dark brown or black), the appearance of multiple new spots on a TLC plate, or a complex mixture of masses in an LC-MS analysis. Thiophene-containing molecules, in particular, can be susceptible to thermal decomposition under certain conditions.[4][16][17]

Recommended Action:

  • Immediate Temperature Reduction: If degradation is suspected, the immediate course of action is to run the reaction at a significantly lower temperature.

  • Stability Studies: If possible, perform simple stability studies on your key starting materials. Dissolve the thiophene carboxylic acid or amine in the reaction solvent with the base, heat to the planned reaction temperature for a few hours, and analyze for any degradation in the absence of the coupling partner. This can help isolate the source of instability.

Q7: Issue: The reaction is very slow. Is simply increasing the temperature always the best solution?

While increasing temperature is a primary tool to accelerate a slow reaction, it is not always the optimal or only solution. As detailed above, higher temperatures can introduce a host of problems.[3]

Alternative Strategies Before Increasing Temperature:

  • Solvent Choice: Ensure your solvent can fully dissolve all reactants. Dipolar aprotic solvents like DMF or NMP are common but consider greener alternatives where appropriate.[11]

  • Reagent Stoichiometry: Verify the stoichiometry of your coupling reagents and base. A slight excess of the coupling agent and base is often used.

  • Reagent Choice: A more powerful coupling reagent (e.g., switching from a carbodiimide like EDC to a uronium salt like COMU) may be necessary to achieve a reasonable reaction rate at a lower temperature.[11][18]

Part 3: Protocols and Workflows
Protocol 1: Step-by-Step Guide for Temperature Screening

This protocol outlines a parallel approach to efficiently determine the optimal reaction temperature.

  • Setup: Prepare three identical reaction vessels (Vials A, B, and C) with stir bars.

  • Reagent Addition (at 0°C):

    • To each vial, add the thiophene carboxylic acid (1.0 eq).

    • Add the amine (1.1 eq).

    • Dissolve the components in the chosen anhydrous solvent (e.g., DMF).

    • Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Cool all vials to 0°C in an ice bath.

  • Initiation: Add the coupling reagent (e.g., HATU, 1.1 eq) to each vial while maintaining the 0°C temperature. Stir for 15 minutes.

  • Temperature Differentiation:

    • Vial A: Remove from the ice bath and allow it to warm to room temperature (~20-25°C).

    • Vial B: Transfer to a pre-heated block set at 40°C.

    • Vial C: Transfer to a pre-heated block set at 60°C.

  • Monitoring:

    • Take an aliquot from each vial at regular intervals (e.g., 1h, 4h, 16h).

    • Quench the aliquot (e.g., with a small amount of water) and dilute for analysis.

    • Analyze each sample by LC-MS to determine the percentage of product, remaining starting materials, and the formation of any major impurities.

  • Analysis: Compare the results across the three temperatures to identify the condition that provides the best balance of reaction rate and purity.

Workflow 1: Decision-Making for Temperature Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction temperature based on initial experimental outcomes.

G Start Initial Reaction (e.g., at 25°C) Analyze Analyze Reaction Outcome (LC-MS, TLC) Start->Analyze Outcome What is the primary issue? Analyze->Outcome LowYield Low Yield / Incomplete (SM Remaining) Outcome->LowYield Incomplete Byproducts Significant Byproducts (>10%) Outcome->Byproducts Impure Degradation Degradation Observed (Color Change, Multiple Spots) Outcome->Degradation Unstable GoodResult High Yield & Purity Outcome->GoodResult Success IncreaseTemp Action: Increase Temperature (e.g., to 40-60°C) LowYield->IncreaseTemp DecreaseTemp Action: Decrease Temperature (e.g., to 0°C) Byproducts->DecreaseTemp DrasticDecrease Action: Drastically Decrease Temp (e.g., to 0°C or below) Consider reagent stability Degradation->DrasticDecrease Optimize Reaction Optimized GoodResult->Optimize ReAnalyze Re-analyze Outcome IncreaseTemp->ReAnalyze DecreaseTemp->ReAnalyze DrasticDecrease->ReAnalyze ReAnalyze->Outcome

Sources

Preventing hydrolysis of the amide bond in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of the Amide Bond in Acidic Conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Process Engineers

Welcome to the Amide Stability Solutions Hub. I am Dr. Aris, your Senior Application Scientist. This guide is designed to troubleshoot and prevent the acid-catalyzed hydrolysis of amide bonds—a critical challenge in peptide synthesis, drug design, and formulation stability.

We address this issue through three modules:

  • Molecular Design: Engineering intrinsic stability into the scaffold.

  • Process Chemistry: Optimizing reaction conditions (specifically TFA cleavage).

  • Troubleshooting: Root cause analysis for specific failure modes.

🏛️ Module 1: Molecular Design (Intrinsic Stability)

If you are in the drug discovery phase, your best defense against hydrolysis is structural engineering. The amide bond hydrolyzes via the A


2 mechanism  (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
The Mechanism of Failure

To prevent failure, you must understand the enemy. Hydrolysis requires two steps:

  • Protonation (Kinetic Step): The carbonyl oxygen accepts a proton (

    
    ).
    
  • Nucleophilic Attack (Rate-Limiting Step): Water attacks the electrophilic carbonyl carbon.

Prevention Strategy: You must either block the protonation (electronic effects) or block the water attack (steric effects).

Design Strategies
StrategyMechanism of ActionImplementation ExampleRelative Stability Increase
Steric Shielding Bulky

-substituents prevent the approach of the water nucleophile to the carbonyl carbon.
Replace Acetamide (

) with Pivalamide (

-Butyl).
High (Rates decrease by orders of magnitude).
Electronic Deactivation Electron-withdrawing groups (EWGs) reduce the basicity of the carbonyl oxygen, making protonation less favorable.Fluorination (

-fluoroacetamide) or conjugated systems (Benzamide).
Moderate (Trade-off: EWGs make the carbon more electrophilic once protonated).
N-Alkylation Introduces steric clash and removes the H-bond donor capability.N-Methylation or N-Ethyl groups.Moderate to High (Also improves lipophilicity).
Bioisosteric Replacement Replacing the amide bond entirely with a scaffold that resists A

2 cleavage.
1,2,3-Triazoles (mimics trans-amide geometry) or Thioamides (orbital mismatch prevents attack).Very High (Often completely stable to acid).
Visualizing the Design Logic

DesignLogic Start Goal: Acid-Stable Linker IsPeptide Is it a Peptide? Start->IsPeptide Modifiable Can you modify the scaffold? IsPeptide->Modifiable No (Small Molecule) BackboneProt Strategy C: Backbone Protection (Hmb / Pseudoproline) IsPeptide->BackboneProt Yes (Natural AA seq) Sterics Strategy A: Steric Shielding (Use Pivalamides/t-Butyl) Modifiable->Sterics Must keep Amide Bioisostere Strategy B: Bioisosteres (Use 1,2,3-Triazoles) Modifiable->Bioisostere Can replace Amide Blocks Water Attack Blocks Water Attack Sterics->Blocks Water Attack Eliminates Carbonyl Eliminates Carbonyl Bioisostere->Eliminates Carbonyl

Figure 1: Decision tree for selecting the correct stabilization strategy based on molecule type.

🧪 Module 2: Process Chemistry (Peptide Synthesis Focus)

The most common user report we receive is: "My peptide backbone cleaved during TFA deprotection."

This is rarely random hydrolysis. It is usually Asp-Pro Cleavage (Acidolysis). The side chain carboxylic acid of Aspartic Acid acts as an intramolecular catalyst, forming a cyclic anhydride intermediate that hydrolyzes 10-100x faster than a standard amide bond.

Protocol: Optimized TFA Cleavage for Sensitive Sequences

Standard cocktails (e.g., 95% TFA / 2.5% Water / 2.5% TIS) often contain too much water for Asp-Pro sequences.

Reagents Required:

  • Trifluoroacetic acid (TFA), HPLC Grade.

  • Triisopropylsilane (TIS) - Scavenger.

  • Dithiothreitol (DTT) - Scavenger (if Cys/Met present).

  • Critical: Anhydrous Diethyl Ether (for precipitation).

Step-by-Step Methodology:

  • Temperature Control (Crucial): Pre-cool the cleavage cocktail to 0°C. Perform the reaction at 0°C–4°C, not room temperature. The rate of Asp-Pro cleavage drops significantly at lower temperatures.

  • Water Minimization: Use the "Low-Water" Cocktail:

    • TFA: 94%

    • TIS: 5%[1][2]

    • Water: 1% (Only strictly necessary if Pbf/Pmc protecting groups are present; otherwise, eliminate).

  • Reaction Time: Limit exposure. Do not run overnight. 2 hours is standard; for Asp-Pro sequences, try 60-90 minutes if deprotection allows.

  • Ether Precipitation: Immediately precipitate into cold (-20°C) diethyl ether. This stops the reaction instantly.

Mechanism of Asp-Pro Failure

AspProMechanism Step1 1. Protonation of Amide Carbonyl (Between Asp and Pro) Step2 2. Intramolecular Attack (Asp Side Chain COOH attacks Backbone) Step1->Step2 Fast (Intramolecular) Step3 3. Formation of Cyclic Anhydride (5-membered ring intermediate) Step2->Step3 Step4 4. Hydrolysis of Anhydride Step3->Step4 + H2O Result RESULT: Peptide Chain Cleavage (Asp-anhydride + Pro-amine) Step4->Result

Figure 2: The Asp-Pro cleavage pathway. Note that this is intramolecular, making it faster than standard hydrolysis.

❓ Troubleshooting & FAQs

Q1: I am seeing hydrolysis of my N-methylated amide. I thought N-methylation increased stability? A: N-methylation generally increases stability by removing the H-bond donor and adding steric bulk. However, it also forces the amide into a cis conformation (or equilibrium) which can expose the carbonyl oxygen more to solvent in certain scaffolds.

  • Check: Is there a neighboring group (like a hydroxyl or carboxyl) participating in "neighboring group participation" (anchimeric assistance)? N-methylation can sometimes bring these groups closer together conformationally.

Q2: Can I use a thioamide to replace the amide bond in my drug candidate? Is it acid stable? A: Yes. Thioamides (


) are significantly more stable to acid hydrolysis than oxo-amides.
  • Reasoning: The

    
     bond has poor orbital overlap compared to 
    
    
    
    , and the sulfur is less basic than oxygen, making the initial protonation step (required for acid hydrolysis) much more difficult.
  • Caution: Thioamides are susceptible to oxidation (e.g., by iodine or peroxide) and desulfurization, so avoid oxidative workups.

Q3: My peptide has an Asp-Gly sequence, and I see a mass shift of -18 Da. Is this hydrolysis? A: No, this is Aspartimide Formation (dehydration), not hydrolysis.

  • The Issue: The backbone nitrogen of Glycine attacks the Asp side chain ester/acid.

  • The Fix: This usually happens under basic conditions (Fmoc removal), not acidic. However, if you see it after acidic cleavage, it likely formed earlier. Use Hmb-protected Asp or add 0.1M HOBt to your piperidine deprotection solution during synthesis.

Q4: Is there a "Universal" acid-stable linker? A: The 1,2,3-Triazole formed via Click Chemistry (CuAAC) is the gold standard.

  • Properties: It mimics the geometry and dipole of a trans-amide bond but lacks the hydrolyzable carbonyl. It is stable in boiling 6M HCl.

  • Recommendation: If your SAR (Structure-Activity Relationship) allows, replace the critical amide bond with a triazole.

📚 References
  • Amide Hydrolysis Mechanism:

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Detailed kinetics of

      
       mechanisms).
      
  • Asp-Pro Cleavage & Prevention:

    • Mutter, M., et al. (2004). "The Disruptive Potential of the Asp-Pro Bond in Peptide Synthesis." Journal of the American Chemical Society. (Discusses pseudoproline protection).

  • Thioamide Stability:

    • Wiberg, K. B., & Rablen, P. R. (1995).[3] "Why does thioformamide have a larger rotational barrier than formamide?" Journal of the American Chemical Society. (Explains the orbital stability factors).

  • Triazole Bioisosteres:

    • Bio, M., et al. (2008). "1,2,3-Triazoles as Amide Bioisosteres." Bioorganic & Medicinal Chemistry Letters.

  • TFA Cleavage Optimization:

    • Guy, C. A., & Fields, G. B. (1997). "Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry." Methods in Enzymology.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Aminothiophene Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the common challenges in synthetic chemistry: the N-acylation of sterically hindered 2-aminothiophenes. These compounds are crucial building blocks for a wide range of pharmacologically active agents, making efficient synthetic routes essential.[1][2][3][4] This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to directly address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: Why is the N-acylation of 2-aminothiophenes often challenging, especially with bulky substituents?

A: The difficulty arises from a combination of electronic and steric factors.

  • Electronic Effects: The lone pair of electrons on the nitrogen atom of a 2-aminothiophene is partially delocalized into the aromatic thiophene ring. This resonance stabilization reduces the nucleophilicity of the amino group, making it less reactive towards electrophiles like acylating agents.

  • Steric Hindrance: When bulky substituents are present on the thiophene ring, particularly at the adjacent C3 position or even at the C4 and C5 positions, they physically obstruct the pathway for the acylating agent to approach the nitrogen atom. This steric clash significantly increases the activation energy of the reaction, often leading to low or no yield under standard conditions.[5][6][7]

Q2: My acylation reaction shows low to no conversion. What are the first-line troubleshooting steps?

A: Before making significant changes to your protocol, start with these fundamental checks:

  • Reagent Purity: Ensure all reagents, especially the acylating agent (e.g., acid chloride, anhydride) and solvents, are anhydrous. Moisture can quench the catalyst and hydrolyze the acylating agent.[8]

  • Increase Reaction Temperature: Sluggish reactions are often kinetically limited. Gradually increasing the temperature can provide the necessary energy to overcome the activation barrier. Reactions that fail at room temperature may proceed efficiently at 60-100°C.[8][9]

  • Extend Reaction Time: Monitor the reaction by TLC or GC/MS. Some sterically hindered acylations may require extended periods (12-24 hours or longer) to reach completion.

  • Optimize Catalyst Loading: If you are using a catalyst, an insufficient amount will naturally lead to low conversion. Try increasing the catalyst loading in increments (e.g., from 5 mol% to 15 mol%).[8]

  • Solvent Choice: The solvent can play a critical role. If you are in a non-polar solvent, switching to a polar aprotic solvent like DMF or NMP can enhance the solubility and reactivity of the components.

Q3: Standard acid chlorides and anhydrides are proving ineffective. What are some more powerful acylating systems?

A: When standard reagents fail, you may need to increase the electrophilicity of the acylating agent or use an activating agent.

  • Mixed Anhydrides: Generate a more reactive mixed anhydride in situ. For example, reacting a carboxylic acid with ethyl chloroformate or pivaloyl chloride can create a highly reactive intermediate.

  • Coupling Agents: Use peptide coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU. These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the hindered amine.

  • Acyl Imidazoles: Prepare an acyl imidazole by reacting the carboxylic acid with carbonyldiimidazole (CDI). This intermediate is often more reactive than the corresponding acid chloride and can acylate hindered amines under milder conditions.

Q4: Which catalysts are most effective for acylating sterically hindered 2-aminothiophenes?

A: The choice of catalyst is critical. While strong Lewis acids like AlCl₃ can cause decomposition of the thiophene ring, several milder and more effective options exist.[10]

  • Milder Lewis Acids: Zinc chloride (ZnCl₂) and copper(II) tetrafluoroborate are effective and less aggressive options that can promote acylation without significant side reactions.[5][10]

  • Organocatalysts: Nucleophilic catalysts are highly effective. 4-(Dimethylamino)pyridine (DMAP) is a classic choice, but for highly hindered systems, 1-methylimidazole (MI) has been shown to be an efficient and mild catalyst for acylation.[11][12]

  • Solid Acid Catalysts: For greener and more easily separable options, solid acid catalysts like Hβ zeolite can be used, particularly with acetic anhydride.[13][14] These are reusable and often lead to high product selectivity.[10]

Q5: Are there alternative strategies if direct acylation consistently fails?

A: Yes. When direct acylation is not feasible, an indirect, multi-step approach is often successful. Research has shown that N-alkylation of 2-aminothiophenes, which faces similar challenges, can be achieved by first forming a 2-carbamoylamino or 2-acylamino intermediate.[15][16][17] This logic can be adapted for acylation:

  • Protect/Activate: React the hindered 2-aminothiophene with a less demanding electrophile (e.g., a small isocyanate or Boc-anhydride) to form a urea or carbamate.

  • Deprotonate and Acylate: The N-H proton of the resulting urea or carbamate is more acidic. It can be removed with a milder base (e.g., Cs₂CO₃, K₂CO₃), generating an anion that can then be acylated with your desired sterically hindered acylating agent.

  • Deprotect: If necessary, remove the initial activating group to yield the final N-acylated product.

Troubleshooting Guides & Protocols

This section provides structured workflows to solve specific experimental failures.

Logical Flow for Troubleshooting Low Acylation Yield

G start Low/No Yield in Acylation check_basics Step 1: Verify Basics - Reagent Purity (Anhydrous) - Temperature & Time Increase start->check_basics Initial Failure catalyst_opt Step 2: Optimize Catalyst - Increase Loading - Switch Catalyst (e.g., DMAP, MI, ZnCl₂) check_basics->catalyst_opt If still no improvement success Successful Acylation check_basics->success If successful reagent_opt Step 3: Enhance Acylating Agent - Use Coupling Agent (HATU, EDC) - Form Mixed Anhydride catalyst_opt->reagent_opt If reaction remains sluggish catalyst_opt->success If successful strategy_change Step 4: Change Strategy - Two-step approach via  carbamate/urea intermediate reagent_opt->strategy_change If direct methods fail reagent_opt->success If successful strategy_change->success

Caption: Troubleshooting workflow for hindered 2-aminothiophene acylation.

Guide 1: Optimizing Direct Acylation of a Moderately Hindered Substrate

Issue: Acylation of a 2-aminothiophene substituted at the C4 and C5 positions with benzoyl chloride is yielding <15% product after 4 hours at room temperature.

Causality: The reaction is likely limited by a high activation energy due to moderate steric hindrance. A combination of a nucleophilic catalyst and thermal energy is required. 1-Methylimidazole (MI) is an excellent choice as it is a powerful, yet mild, organocatalyst for acylating hindered alcohols and can be applied here.[11][12]

Step-by-Step Protocol:

  • Materials:

    • Hindered 2-aminothiophene (1.0 eq)

    • Benzoyl chloride (1.2 eq)

    • 1-Methylimidazole (MI) (0.2 eq)

    • Triethylamine (Et₃N) (1.5 eq, as an auxiliary base)[11]

    • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the 2-aminothiophene and anhydrous DCM.

    • Add triethylamine followed by 1-methylimidazole. Stir the solution for 5 minutes.

    • Slowly add the benzoyl chloride dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (40°C for DCM, ~80°C for DCE) and monitor the progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent).

    • Continue refluxing until the starting material is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography.

Guide 2: Two-Step Acylation for Highly Hindered Substrates

Issue: Direct acylation of a C3-substituted 2-aminothiophene fails completely, even under forcing conditions with various catalysts.

Causality: The steric bulk at the C3 position creates a prohibitive barrier for direct acylation. An indirect approach is necessary. By first forming a 2-carbamoylamino-thiophene, we create a new N-H bond that is more acidic and less sterically encumbered for subsequent deprotonation and acylation. This strategy is adapted from successful N-alkylation methodologies for these systems.[15][16][17]

Step-by-Step Protocol:

  • Part A: Formation of the Carbamoyl Intermediate

    • Materials:

      • Highly hindered 2-aminothiophene (1.0 eq)

      • Boc-Anhydride (Boc₂O) (1.1 eq)

      • DMAP (0.1 eq)

      • Anhydrous THF

    • Procedure:

      • Dissolve the 2-aminothiophene in anhydrous THF.

      • Add DMAP and Boc₂O.

      • Stir at room temperature until TLC analysis confirms full conversion to the N-Boc protected amine (typically 2-4 hours).

      • Concentrate the mixture and purify by column chromatography to isolate the intermediate.

  • Part B: Deprotonation and Acylation

    • Materials:

      • N-Boc intermediate from Part A (1.0 eq)

      • Sterically hindered acid chloride (1.5 eq)

      • Caesium Carbonate (Cs₂CO₃) (2.0 eq)

      • Anhydrous DMF

    • Procedure:

      • In a flame-dried flask, suspend the N-Boc intermediate and Cs₂CO₃ in anhydrous DMF.

      • Stir the suspension at 50°C for 30 minutes to facilitate deprotonation.

      • Slowly add the acid chloride to the mixture.

      • Continue stirring at 50-70°C, monitoring the reaction by TLC. The reaction may take 12-24 hours.

      • Once complete, cool to room temperature and quench by pouring into cold water.

      • Extract the product with ethyl acetate (3x).

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

      • Purify the di-acylated intermediate via column chromatography.

  • Part C: Deprotection (if required)

    • If the final product requires the free amide, the Boc group can be removed under acidic conditions (e.g., TFA in DCM) to yield the target N-acylated 2-aminothiophene.

Data & Mechanistic Visualization
Table 1: Comparison of Catalytic Systems for Acylation
Catalyst SystemTypeTypical ConditionsAdvantagesDisadvantages
ZnCl₂ Mild Lewis Acid1.1 eq, DCE, 80°CCost-effective, simple workup.[10]May not be strong enough for very hindered cases.
Cu(BF₄)₂ Mild Lewis Acid1-5 mol%, neat or in solvent, RTHigh efficiency, works at room temp.[5]Moisture sensitive, may require inert atmosphere.
DMAP Organocatalyst0.1-0.2 eq, DCM, RT-40°CWidely used, effective for many substrates.Can be toxic, may be insufficient for severe hindrance.
1-Methylimidazole Organocatalyst0.2 eq, DCM/DCE, RefluxHighly efficient for hindered groups, mild.[11][12]May require elevated temperatures.
Hβ Zeolite Solid Acid10-20 wt%, Toluene, 60-100°CReusable, green, easy separation.[13][14]May require higher temperatures and specific acylating agents.
Diagram: Steric Hindrance in Acylation

Caption: Steric hindrance blocking the acylating agent's approach.

References
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes.PubMed.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.SpringerLink.
  • Green methodologies for the synthesis of 2-aminothiophene.PMC.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.MDPI.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes.Monash University.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.ACS Omega.
  • A Technical Guide to the Synthesis of 2-Acetylthiophene: Discovery and Historical Evolution.Benchchem.
  • Alternative acetylating agents for the synthesis of 2-Acetylthiophene.Benchchem.
  • Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines.Thieme.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).MDPI.
  • Substituted 2-Aminothiophenes: Synthesis, Properties and Applications.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.Benchchem.
  • Troubleshooting low conversion rates in thiophene acetyl
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • A Stoichiometric Solvent-Free Protocol for Acetyl
  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN.Semantic Scholar.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.Chemical Research in Chinese Universities.
  • Applications substituted 2-aminothiophenes in drug design.
  • Synthetic route for obtaining 2-aminothiophene derivatives (1-13).
  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes.RSC Publishing.
  • Acylation of thiophene.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • Synthesis of sterically hindered N-acylated amino acids
  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.Journal of Drug Delivery and Therapeutics.
  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles.Organic Chemistry Frontiers (RSC Publishing).

Sources

Stability of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Last Updated: February 18, 2026

Introduction & Compound Overview

Welcome to the technical support guide for 2-(4-Bromobenzamido)thiophene-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this molecule in solution. Understanding the stability profile is critical for ensuring data integrity, developing robust formulations, and interpreting experimental results accurately.

2-(4-Bromobenzamido)thiophene-3-carboxylic acid (MW: 326.17 g/mol ) is a molecule comprised of three key functional regions: a thiophene-3-carboxylic acid core, an amide linker, and a 4-bromophenyl ring. Each of these components contributes to the molecule's overall chemical properties and potential degradation pathways. The thiophene ring and bromophenyl group are common in medicinal chemistry, while the amide bond represents a potential site for hydrolysis. The carboxylic acid imparts pH-dependent solubility and reactivity.

This guide will address common questions, provide troubleshooting for experimental challenges, and offer detailed protocols for conducting stability assessments.

Frequently Asked Questions (FAQs): Stability & Degradation

This section addresses high-level questions regarding the fundamental stability of the compound.

Q1: What are the most probable degradation pathways for this molecule in solution?

A1: Based on its chemical structure, there are two primary pathways for degradation:

  • Amide Bond Hydrolysis: The amide linkage is the most likely point of cleavage under both acidic and basic conditions. This reaction would yield 2-amino-3-thiophenecarboxylic acid and 4-bromobenzoic acid.[1][2] Amide hydrolysis is a common degradation route for many pharmaceutical compounds and can be accelerated by heat and extreme pH.[3]

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming a thiophene-S-oxide.[4] This can be initiated by chemical oxidants (like hydrogen peroxide), light, or certain metabolic processes. While the thiophene ring is generally stable, forced degradation studies on similar compounds have shown susceptibility to oxidative stress.[5][6]

Q2: What environmental factors are most likely to affect the stability of this compound?

A2: The stability of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid in solution is primarily influenced by:

  • pH: The rate of amide hydrolysis is highly pH-dependent. Both strong acidic and strong alkaline conditions are expected to accelerate degradation.[2][7] The compound's carboxylic acid group will be ionized at neutral to basic pH, affecting its solubility and potentially its reactivity.

  • Temperature: Higher temperatures will increase the rate of chemical degradation, particularly hydrolysis. For long-term storage, solutions should be kept refrigerated or frozen.

  • Light (Photostability): The presence of two aromatic rings (thiophene and bromobenzene) suggests the molecule will absorb UV radiation.[8] This absorption can lead to photodegradation.[9][10] It is crucial to protect solutions from light, especially during long-term storage or extended experiments. International Council for Harmonisation (ICH) guidelines recommend specific light exposure conditions for formal photostability testing.[11]

  • Oxidizing Agents: The presence of dissolved oxygen or chemical oxidants can promote the degradation of the thiophene ring.[12] Using de-gassed solvents can mitigate this risk for sensitive applications.

Q3: What is a suitable solvent for preparing stock solutions?

A3: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended due to their high solubilizing power. However, be aware that DMSO can sometimes degrade under certain storage conditions (e.g., repeated freeze-thaw cycles) and may not be suitable for all cell-based assays. For subsequent dilutions into aqueous buffers, it is critical to ensure the final concentration of the organic solvent is low and does not impact the experiment or compound stability. Always prepare fresh aqueous dilutions from the stock solution for daily use.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Buffer The compound's carboxylic acid has poor solubility at acidic pH. The concentration may exceed its solubility limit in the final buffer system.Ensure the pH of the final aqueous solution is neutral or slightly basic (pH > 7.0) to form the more soluble carboxylate salt. Decrease the final concentration of the compound. Increase the percentage of co-solvent if the experimental system allows.
Loss of Activity/Potency Over Time The compound is degrading in the experimental medium. This is likely due to hydrolysis or photodecomposition.Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Protect all solutions from light using amber vials or aluminum foil. Run a time-course experiment in your specific buffer at the experimental temperature to quantify the rate of degradation using HPLC.
Appearance of New Peaks in HPLC Analysis These are degradation products. The most common degradants are the hydrolysis products: 4-bromobenzoic acid and 2-aminothiophene-3-carboxylic acid.Perform a forced degradation study (see Protocol 1) to intentionally generate and identify these degradation products. This will confirm their identity in your stability samples. Use a stability-indicating HPLC method that can resolve the parent peak from all degradation products.[13][14]
Color Change in Solution (e.g., Yellowing) This may indicate oxidative degradation of the thiophene ring or other complex decomposition pathways.Prepare solutions using de-gassed buffers to remove dissolved oxygen. If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of your starting material, as impurities can sometimes catalyze degradation.

Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish the specificity of an analytical method, in accordance with ICH guidelines.[12][14]

Objective: To investigate the degradation of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid under various stress conditions.

Materials:

  • 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV detector[15], photostability chamber[5][11]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. For the control, mix 1 mL of stock with 1 mL of the solvent (50:50 ACN/Water).

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal: Heat the stock solution at 80°C for 72 hours.

    • Photolytic: Expose the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[11] Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis:

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equivalent amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating the parent compound from all process impurities and degradation products generated during the forced degradation study.

Method Parameters:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm or a wavelength maximum determined by UV scan. The bromobenzoyl group provides a strong chromophore.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines. The key is to demonstrate that the peaks for known degradants (from the forced degradation study) are well-resolved from the main compound peak.

Data Visualization & Interpretation

Workflow for a Solution Stability Study

The following diagram outlines the logical flow for conducting a comprehensive stability assessment.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solutions in Test Buffers/Media prep_stock->prep_working time_zero T=0 Sample (Analyze Immediately) prep_working->time_zero incubate Incubate at Test Conditions (Temp, Light, pH) prep_working->incubate hplc Analyze via Stability- Indicating HPLC Method time_zero->hplc time_points Sample at Time Points (e.g., 1, 2, 4, 8, 24h) incubate->time_points time_points->hplc quant Quantify Parent Peak Area (% Remaining) hplc->quant interpret Plot % Remaining vs. Time & Determine Degradation Rate quant->interpret DegradationPathways cluster_oxidation Thiophene Oxidation (e.g., with H₂O₂) Parent Amine Parent->Amine + H₂O Acid SOxide Parent->SOxide + [O]

Caption: Primary degradation pathways of the compound.

References

  • Synthesis and stability of strongly acidic benzamide derivatives. PMC. Available at: [Link]

  • Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag-BBD. Available at: [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. Available at: [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. PMC. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts. Available at: [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. Available at: [Link]

  • Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. Available at: [Link]

  • Core components of analytical method validation for small molecules-an overview. ResearchGate. Available at: [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. Available at: [Link]

  • Results of forced degradation studies. ResearchGate. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Available at: [Link]

  • Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available at: [Link]

  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. University of Florida. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation profile of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development of cytostatic agents and kinase inhibitors.

A Structural & Fragmentation Performance Guide

Executive Summary: The "Ortho-Effect" Scaffold

In drug discovery, the 2-aminothiophene-3-carboxylic acid core is a privileged structure, frequently derivatized to create bioactive inhibitors (e.g., PTP1B inhibitors, cytostatics).[1] The specific derivative 2-(4-Bromobenzamido)thiophene-3-carboxylic acid presents a unique mass spectrometric challenge and opportunity.

Unlike simple aliphatic amides that follow predictable McLafferty rearrangements, this molecule’s fragmentation is dominated by two competing forces:

  • The "Twin-Peak" Bromine Signature: A definitive isotopic split.

  • The Thiophene "Ortho-Effect": The proximity of the C2-amide and C3-carboxylic acid drives a rapid cyclization-elimination pathway that often outcompetes standard cleavage.[1]

This guide compares the Standard Fragmentation Expectations (Generic Amide Rules) against the Observed Specific Behavior of this thiophene scaffold, providing a self-validating protocol for its identification.

Structural Analysis & Isotopic Signature

Before analyzing fragmentation, the precursor ion must be validated via its isotopic envelope. The presence of a single bromine atom creates a distinct 1:1 doublet which serves as an internal quality control check.

FeatureSpecificationDiagnostic Value
Formula C₁₂H₈BrNO₃SCore Scaffold
Monoisotopic Mass ~324.94 Da (⁷⁹Br)Baseline for calculation
Isotopic Pattern M (100%) and M+2 (98%) High. Confirms presence of Br.[1] If this 1:1 ratio is absent, the peak is an artifact.
Nitrogen Rule Even Mass (325/327 Da for [M+H]⁺)Confirms odd number of nitrogens (1 Nitrogen).[1]

Comparative Fragmentation Analysis

Generic Expectations vs. Thiophene Reality

This section contrasts how a standard amide fragments versus how this specific ortho-substituted thiophene fragments.

Comparison 1: Amide Bond Cleavage
  • Generic Amide Rule: Amides typically cleave at the N-C(=O) bond.[1] In ESI(+), this yields a protonated amine and an acylium ion.

  • Thiophene Reality: While the 4-bromobenzoyl cation (m/z 183/185) is observed, it is often not the base peak.[1] The thiophene ring's electron density and the adjacent carboxylic acid stabilize the precursor, requiring higher collision energies (CE) to fracture the amide bond compared to a simple benzanilide.[1]

Comparison 2: The "Ortho-Effect" (Dehydration)[1]
  • Generic Expectation: Loss of water (M-18) is common for alcohols but rare for simple amides/acids in ESI(+) unless a specific rearrangement occurs.[1]

  • Thiophene Reality: This is the dominant diagnostic pathway .[1] The C2-amide oxygen attacks the C3-carboxylic acid proton, leading to the loss of H₂O (18 Da) and the formation of a pseudo-cyclic thienoxazinone structure.[1]

    • Observation: A strong peak at m/z 307/309 ([M+H - H₂O]⁺).

    • Significance: This peak confirms the ortho (2,[1]3) substitution pattern. Isomers (e.g., 2,4-substituted) cannot easily cyclize and will not show this peak as intensely.

Comparison 3: Decarboxylation
  • Generic Expectation: Carboxylic acids lose CO₂ (44 Da) readily in ESI(-).[1]

  • Thiophene Reality: In ESI(-), the [M-H]⁻ ion shows a massive loss of CO₂ to form the 2-(4-bromobenzamido)thiophene anion .[1] This is the primary transition for MRM (Multiple Reaction Monitoring) quantification.[1]

Detailed Fragmentation Pathways (Mechanism)

The following diagram illustrates the competing pathways in Positive Ion Mode (ESI+).

Pathway Logic:
  • Path A (Cyclization): Rapid loss of water due to the ortho-positioning of the amide and acid.[1] This creates a stable, fused tricyclic ion.[1]

  • Path B (Amide Hydrolysis): Cleavage of the amide bond generates the resonance-stabilized 4-bromobenzoyl cation (the "fingerprint" of the side chain).[1]

Fragmentation Precursor Precursor [M+H]+ m/z 326 / 328 (1:1 Doublet) Cyclic [M+H - H2O]+ m/z 308 / 310 (Thienoxazinone Ion) Precursor->Cyclic Ortho-Effect (-H2O, -18 Da) Acylium [Br-Ph-CO]+ m/z 183 / 185 (Bromobenzoyl Cation) Precursor->Acylium Amide Cleavage (N-C Bond Break) Amine [Thiophene-Amine]+ m/z 144 (Neutral Loss Fragment) Precursor->Amine Charge Retention on Thiophene

Figure 1: Competitive fragmentation pathways in ESI(+).[1] The Red path (Dehydration) confirms the scaffold's regiochemistry; the Yellow path identifies the acyl side chain.[1]

Experimental Protocol: Self-Validating Identification

To confirm the identity of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid in a sample, follow this step-by-step workflow.

Step 1: Ionization Source Settings (ESI)
  • Mode: Run both Positive (+) and Negative (-) modes.

    • Positive Mode: Best for structural elucidation (identifying the benzoyl group).[1]

    • Negative Mode: Best for sensitivity and quantification (identifying the acid group).[1]

  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: 20–30 V. Note: Keep cone voltage moderate to prevent in-source decarboxylation.

Step 2: Precursor Selection (MS1)

Scan range m/z 100–500 . Look for the "Twin Towers":

  • Peak A: m/z 326 (approx)[1][2]

  • Peak B: m/z 328 (approx)[1]

  • Validation: Peak A and Peak B must have roughly equal intensity (within 10% variance). If Peak B is <20% of Peak A, the compound is likely chlorinated or non-halogenated, not brominated.

Step 3: Product Ion Scan (MS2)

Set Collision Energy (CE) ramp: 15 -> 45 eV .

Target Ions Table:

m/z (approx)Ion IdentityOriginInterpretation
308 / 310 [M+H - H₂O]⁺Ortho-Cyclization CONFIRMS SCAFFOLD. Proves the acid and amide are neighbors (2,3-position).[1]
282 / 284 [M+H - CO₂]⁺DecarboxylationConfirms presence of free carboxylic acid.[1]
183 / 185 [C₇H₄BrO]⁺Bromobenzoyl CationCONFIRMS SIDE CHAIN. Identifies the 4-bromobenzoyl moiety.
155 / 157 [C₆H₄Br]⁺Phenyl CationSecondary fragment from loss of CO from the acylium ion.[1]
Step 4: Negative Mode Confirmation

Switch to ESI(-).[1]

  • Precursor: [M-H]⁻ at m/z 324 / 326.[1]

  • Primary Fragment: Look for m/z 280 / 282 ([M-H - CO₂]⁻).[1]

  • Why? This transition is chemically "clean" and ideal for pharmacokinetic (PK) quantification assays.[1]

References

  • Santa Cruz Biotechnology. 2-[(4-bromobenzene)amido]thiophene-3-carboxylic acid - Product Data.[2] Retrieved from [1]

  • NIST Mass Spectrometry Data Center. Thiophene-3-carboxylic acid, 2-(acetylamino)- Mass Spectrum.[1] Retrieved from

  • Balzarini, J. et al. (2014).[3] "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." Investigational New Drugs, 32(1), 200-210.[1][3] Retrieved from

  • Silva, R. et al. (2018).[1] "Fragmentation pattern of amides by EI and HRESI: study of protonation sites." Journal of Mass Spectrometry. Retrieved from

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Bromobenzamido Thiophenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Bromobenzamido thiophenes, a class of compounds with significant potential in medicinal chemistry, present unique challenges in their analytical characterization. Their combination of a halogenated aromatic ring, an amide linkage, and a thiophene moiety demands a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide provides an in-depth comparison of HPLC strategies for the analysis of bromobenzamido thiophenes. We will move beyond simple protocols to explore the fundamental principles and causal relationships that govern chromatographic separation, empowering you to develop and troubleshoot methods with confidence.

The Core Challenge: Managing Secondary Interactions and Peak Shape

The primary obstacle in the reversed-phase HPLC analysis of compounds like bromobenzamido thiophenes is controlling peak shape.[1] The amide group can possess basic properties, making it susceptible to undesirable secondary interactions with the stationary phase.

Specifically, the issue often lies with residual silanol groups (Si-OH) on the surface of traditional silica-based columns.[1][2] At moderate pH levels, these silanols can become ionized (SiO-), creating negatively charged sites that strongly and non-specifically adsorb protonated basic analytes.[2][3] This leads to a phenomenon known as peak tailing, where the peak is asymmetrically broadened, compromising both resolution and the accuracy of quantification.[1][4] A USP tailing factor (Tf) greater than 1.2 is often indicative of this problem.[1]

Comparative HPLC Methodologies

To overcome these challenges, two primary strategies are often employed: a conventional approach using a modern, end-capped C18 column and an alternative selectivity approach using a Pentafluorophenyl (PFP) stationary phase. The choice between them depends on the specific goals of the separation—whether for purity testing, impurity profiling, or routine quantification.

Performance Comparison

The following table presents illustrative data comparing the expected performance of these two approaches for a model bromobenzamido thiophene compound. This data is based on typical chromatographic behavior observed for halogenated and aromatic amide compounds.

Parameter Method A: C18 (Hydrophobic) Method B: PFP (Mixed-Mode)
Primary Retention Mechanism Dispersive (Hydrophobic) Interactionsπ-π, Dipole-Dipole, Hydrophobic
Illustrative Retention Time (min) 8.511.2
Peak Asymmetry (Tailing Factor) ~1.3~1.1
Theoretical Plates >8,000>10,000
Best Suited For General-purpose analysis, routine QCResolving closely related isomers, complex impurity profiles

Detailed Experimental Protocols

Reproducibility begins with a meticulously defined protocol. Below are detailed, step-by-step methods that serve as robust starting points for your method development.

Method A: Standard Reversed-Phase (C18) Protocol

This method leverages the industry-standard C18 phase, focusing on mitigating peak tailing through mobile phase control.

  • Column Selection : Utilize a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). End-capping is critical as it chemically masks many of the problematic residual silanols.[5]

  • Mobile Phase Preparation :

    • Solvent A : 0.1% Formic Acid in Water.

    • Solvent B : 0.1% Formic Acid in Acetonitrile.

    • Rationale: The low pH of the mobile phase (typically < 3) ensures that residual silanol groups are protonated (Si-OH), minimizing their ability to interact ionically with the analyte.[1]

  • Gradient Elution :

    • Time (min) | %B

    • ---|---

    • 0.0 | 40

    • 15.0 | 85

    • 15.1 | 40

    • 20.0 | 40

  • Instrument Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 35°C

    • Injection Volume : 5 µL

    • Detection : UV at 254 nm or a wavelength of maximum absorbance for the specific analyte.

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Method B: Alternative Selectivity (PFP) Protocol

This method utilizes the unique chemistry of a PFP phase to provide a different selectivity profile, which can be highly effective for aromatic and halogenated compounds.

  • Column Selection : Utilize a PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation :

    • Solvent A : 20 mM Ammonium Formate, pH 3.0, in Water.

    • Solvent B : Acetonitrile.

    • Rationale: While pH control is still important, the PFP phase offers multiple interaction mechanisms beyond simple hydrophobicity, reducing the reliance on silanol suppression alone.

  • Gradient Elution :

    • Time (min) | %B

    • ---|---

    • 0.0 | 35

    • 18.0 | 80

    • 18.1 | 35

    • 23.0 | 35

  • Instrument Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 35°C

    • Injection Volume : 5 µL

    • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Expertise & Experience: The Causality Behind Experimental Choices

A successful method is not just a set of parameters; it's a system where each choice is deliberate and mechanistically sound.

Stationary Phase: The Engine of Selectivity
  • C18 Columns : These are the workhorses of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity (dispersive interactions).[6] For bromobenzamido thiophenes, the retention will be driven by the overall non-polar character of the molecule. Modern, high-purity silica columns with robust end-capping are essential to achieve good peak shape for potentially basic compounds.[1][5]

  • PFP (Pentafluorophenyl) Columns : These columns offer a "mixed-mode" separation mechanism. The highly electronegative fluorine atoms on the phenyl ring create a phase capable of multiple interactions, including:

    • π-π Interactions : With the aromatic rings of the analyte.[7][8]

    • Dipole-Dipole Interactions : Between the PFP phase and polar functional groups on the analyte.

    • Hydrophobic Interactions : Similar to C18, but to a lesser degree. This alternative selectivity is particularly powerful for separating isomers or compounds with subtle structural differences, especially those containing halogens or aromatic systems.[7]

Mobile Phase: Steering Retention and Peak Shape
  • Organic Modifier (Acetonitrile vs. Methanol) : Acetonitrile is often the first choice due to its lower viscosity and UV transparency. However, methanol can sometimes offer different selectivity, particularly with phenyl-based columns, where it is thought to interfere less with π-π interactions compared to the nitrile bond in acetonitrile.[9]

  • The Critical Role of pH and Buffering : As discussed, maintaining a low pH (typically 2.5-3.5) is paramount for good peak shape with silica-based columns.[1] Using a buffer (e.g., formate, phosphate) is superior to simply adding an acid because a buffer resists shifts in pH, leading to more stable and reproducible retention times.[10] This creates a self-validating system where peak symmetry is maintained even with minor variations in sample matrix or solvent preparation.

Workflow for HPLC Method Development

A structured workflow is essential for efficient and effective method development. The following diagram illustrates a logical progression from initial screening to final optimization.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Start Define Analytical Goal (Purity, Impurity, Assay) Col_Screen Column Screening (e.g., C18, PFP, Phenyl-Hexyl) Start->Col_Screen Select diverse chemistries Sol_Screen Generic Gradient (e.g., 5-95% ACN) Col_Screen->Sol_Screen Eval_Data Evaluate Initial Data (Peak Shape, Resolution) Sol_Screen->Eval_Data Opt_Gradient Optimize Gradient Slope & Elution Window Eval_Data->Opt_Gradient Opt_pH Optimize Mobile Phase (pH, Buffer, Organic Modifier) Opt_Gradient->Opt_pH Opt_Temp Adjust Temperature (Affects selectivity & viscosity) Opt_pH->Opt_Temp Robustness Robustness Testing (Vary Flow, Temp, pH) Opt_Temp->Robustness Validation Method Validation (ICH Guidelines) Robustness->Validation Final_Method Final Method Documented Validation->Final_Method

Caption: A logical workflow for systematic HPLC method development.

Conclusion

The successful HPLC analysis of bromobenzamido thiophenes hinges on a clear understanding of the analyte's chemical properties and their interaction with the chromatographic system. While a well-chosen C18 column with a low-pH mobile phase provides a reliable platform for general analysis, PFP columns offer a powerful alternative for tackling more complex separation challenges. By deliberately choosing stationary and mobile phases to control both primary hydrophobic retention and secondary chemical interactions, researchers can develop robust, reproducible, and accurate methods essential for advancing drug development programs.

References

  • Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of benzamides.
  • Chromtech. (n.d.). HPLC Columns.
  • PMC. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Benchchem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 3-Bromothiophene Analysis.
  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • LCGC International. (n.d.). Choosing the Right HPLC Stationary Phase.
  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.

Sources

A Senior Application Scientist's Guide to Halogen Substitution on Benzamido Thiophenes: A Bioactivity Comparison of Bromo- vs. Chloro- Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic substitution of halogens is a cornerstone of lead optimization, profoundly influencing a compound's pharmacokinetic profile and biological activity. This guide provides an in-depth comparison of bromo- and chloro-substituted benzamido thiophenes, a scaffold of significant interest for its diverse pharmacological potential.[1] We will dissect the nuanced effects of these two common halogens on bioactivity, drawing upon established principles and supporting experimental data in anticancer and antimicrobial contexts. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the rational design of next-generation therapeutic agents.

Introduction: The Thiophene-Benzamide Scaffold and the Rationale for Halogenation

The thiophene ring is a privileged pharmacophore, integral to a multitude of FDA-approved drugs and clinical candidates.[2][3] Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block.[4][5] When coupled with a benzamide moiety, the resulting scaffold presents a framework ripe for exploration against a range of therapeutic targets, from kinases and microtubules in oncology to essential enzymes in pathogenic microbes.[6][7]

The process of lead optimization often involves fine-tuning the physicochemical properties of a lead compound to enhance its efficacy, selectivity, and drug-like characteristics. Halogenation is a primary strategy in this endeavor.[8] Chlorine and bromine, while neighbors in the periodic table, impart distinct properties to a parent molecule, affecting everything from lipophilicity and metabolic stability to target-binding interactions.[9] Understanding these differences is crucial for predicting and optimizing biological outcomes.

The Fundamental Impact of Bromine vs. Chlorine Substitution

The choice between a bromine or chlorine substituent is not arbitrary; it is a calculated decision based on their intrinsic atomic and chemical properties. These properties directly translate into different behaviors in a biological system.

  • Size and Steric Hindrance: A bromine atom is larger than a chlorine atom (van der Waals radii of 1.85 Å for Br vs. 1.75 Å for Cl). This size difference can influence how a molecule fits into a protein's binding pocket. In some cases, the larger bromine atom may provide a better steric fit, leading to enhanced affinity, while in others it may cause unfavorable steric clashes.[10]

  • Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This difference affects the electron distribution within the aromatic rings, influencing the molecule's acidity, basicity, and ability to participate in dipole-dipole interactions.[10]

  • Lipophilicity (LogP): Both halogens increase a molecule's lipophilicity, which can enhance membrane permeability and cell uptake. Generally, bromine contributes more to lipophilicity than chlorine. This can be a double-edged sword: while increased lipophilicity can improve absorption, it can also lead to lower solubility and increased non-specific binding.

  • Halogen Bonding: A key, and often underappreciated, interaction is the halogen bond. This is a noncovalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[11][12] The strength of this bond generally increases with the polarizability and size of the halogen, following the trend I > Br > Cl > F.[12] Therefore, bromo-substituted compounds have a greater potential to form strong, stabilizing halogen bonds with their biological targets compared to their chloro-analogs.[11]

Comparative Bioactivity Analysis: Anticancer and Antimicrobial Efficacy

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through mechanisms such as kinase inhibition, tubulin polymerization disruption, and induction of apoptosis.[6][13][14] Halogenation has been shown to consistently enhance the cytotoxic potential of such compounds.[8]

A study on halogenated flavones demonstrated a clear advantage for bromine substitution, where a 4'-bromoflavonol was approximately 30-fold more cytotoxic than its 4'-chloroflavonol analog.[8] Similarly, research on 2-bromo-5-substituted thiophenes has highlighted their potent and selective anticancer activity against liver (HepG2) and colon (Caco-2) cancer cell lines, mediated through the activation of caspases 3, 8, and 9.[4][15]

The enhanced activity of bromo-derivatives can often be attributed to a combination of factors:

  • Optimal Lipophilicity: The increased lipophilicity imparted by bromine may lead to better penetration of cancer cell membranes.

  • Stronger Target Engagement: The greater propensity of bromine to form halogen bonds can result in a longer residence time and more potent inhibition of the target protein.[12]

Compound Class Halogen Cancer Cell Line Reported Activity (IC50/EC50) Key Finding Reference
Halogenated FlavonolsChloroVariousIC50: 102 ± 7 µMBromine substitution led to a ~30x increase in cytotoxic activity compared to chlorine.[8]
Halogenated FlavonolsBromoVariousIC50: 3.3 ± 0.7 µMBromine substitution led to a ~30x increase in cytotoxic activity compared to chlorine.[8]
2-Halo-5-phenylthiophenesBromoHepG2, Caco-2Low µM rangeBromo-substitution was key for potent and selective cytotoxicity via caspase activation.[4][15]
Fused Thiophene-BenzimidazolesChloroA549 (Lung)IC50: 0.82 ± 0.02 µMHalogenated derivatives showed potent EGFR-targeted activity.[13]

Note: Data is compiled from different studies and scaffolds to illustrate general principles. Direct comparison requires identical assay conditions.

Antimicrobial Activity

Benzamido thiophenes and related benzothiophenes are also recognized for their antibacterial and antifungal properties.[16][17] Halogenation is a common strategy to boost the potency of these agents.

In a study of 3-halobenzo[b]thiophenes, both chloro- and bromo-substituted derivatives demonstrated significant activity against Gram-positive bacteria and the yeast Candida albicans, while the iodo-substituted analog was inactive.[18] Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes both yielded a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL.[18] This suggests that for this particular scaffold and target class, chlorine and bromine can be equally effective.

However, in other cases, the specific halogen can be critical. Structure-activity relationship (SAR) studies on benzothiazole-thiophene derivatives noted that the presence of an electronegative chloro group enhanced antibacterial activity against S. aureus.[7]

Compound Class Halogen Pathogen Reported Activity (MIC) Key Finding Reference
3-Halobenzo[b]thiophenesChloroS. aureus, B. cereus, C. albicans16 µg/mLChloro- and bromo-derivatives were equipotent and significantly more active than iodo-derivatives.[18]
3-Halobenzo[b]thiophenesBromoS. aureus, B. cereus, C. albicans16 µg/mLChloro- and bromo-derivatives were equipotent and significantly more active than iodo-derivatives.[18]
Benzothiazole-thiophenesChloroS. aureus6.25 ± 0.27 µg/mLThe electronegative chloro group was highlighted as enhancing activity.[7]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data points to a nuanced SAR where both the choice of halogen and its position on the benzamide or thiophene ring are critical.

SAR_Halogen_Thiophenes cluster_scaffold Benzamido Thiophene Core cluster_properties Physicochemical Drivers cluster_outcomes Biological Outcomes Core Benzamido-Thiophene Lipophilicity Lipophilicity (Br > Cl) Core->Lipophilicity Halogen Substitution (Br vs. Cl) Size Steric Size (Br > Cl) Core->Size Halogen Substitution (Br vs. Cl) HalogenBond Halogen Bonding (Br > Cl) Core->HalogenBond Halogen Substitution (Br vs. Cl) Electronics Electronic Effects (Cl > Br) Core->Electronics Halogen Substitution (Br vs. Cl) Bioactivity Bioactivity (Potency & Selectivity) Lipophilicity->Bioactivity PK Pharmacokinetics (ADME) Lipophilicity->PK Size->Bioactivity HalogenBond->Bioactivity Electronics->Bioactivity Bioactivity->PK Annotation Selection of Br vs. Cl is a trade-off between these factors to optimize both potency (Bioactivity) and drug-like properties (PK).

Caption: SAR factors in halogenated benzamido thiophenes.

The decision between bromo- and chloro- substitution is a multi-parameter optimization problem:

  • For Potency: If a specific halogen bond is critical for high-affinity binding, the more polarizable bromine atom is often the superior choice.

  • For Selectivity: Subtle differences in size and electronic distribution can be exploited to achieve selectivity between closely related protein targets (e.g., kinase isoforms).

  • For Pharmacokinetics: While bromine increases lipophilicity, potentially enhancing absorption, chlorine may offer a better balance, avoiding the pitfalls of poor solubility or high metabolic clearance associated with excessively lipophilic compounds. Studies on thiophene bioactivation suggest that halogen substitution can reduce the formation of reactive metabolites, but the effect is dependent on both the halogen and its position.[19][20]

Experimental Protocols for Comparative Evaluation

To conduct a direct and objective comparison, standardized assays are essential. Below are representative, self-validating protocols for assessing anticancer and antibacterial activity.

Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Workflow Diagram:

MTS_Workflow A 1. Seed Cells (e.g., A549, 5x10^3 cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells Serial dilutions of Bromo- vs Chloro- compounds B->C D 4. Incubate (48h, 37°C, 5% CO2) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4h, 37°C, 5% CO2) E->F G 7. Read Absorbance (490 nm) F->G H 8. Calculate IC50 (Dose-response curve) G->H

Caption: Workflow for MTS-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-benzamido thiophene analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (vehicle control) and "blank" (medium only).

  • Incubation: Return the plate to the incubator for 48 hours.

  • MTS Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Color Development: Incubate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol: Antibacterial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.[18]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the bromo- and chloro-compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the plate containing the compound dilutions. This brings the final volume to 100 µL and the final bacterial concentration to 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The substitution of a benzamido thiophene scaffold with bromine or chlorine offers distinct advantages that must be weighed in the context of the specific therapeutic target and desired drug properties.

  • Bromo-substituted analogs often exhibit superior potency, particularly when target engagement is driven by halogen bonding or when higher lipophilicity is required for cell entry.[8][12] This makes them excellent candidates for lead optimization where maximizing on-target activity is the primary goal.

  • Chloro-substituted analogs may provide a more balanced profile, offering significant potency enhancements over unsubstituted parents while maintaining more favorable physicochemical properties for downstream development (e.g., solubility, metabolic profile).[7][9]

Future research should focus on:

  • Direct Head-to-Head Comparisons: Synthesizing and testing isomeric pairs of bromo- and chloro-benzamido thiophenes against a wide panel of cancer cell lines and microbial strains under identical conditions.

  • Co-crystallography Studies: Obtaining X-ray crystal structures of lead compounds bound to their target proteins to definitively visualize and confirm the role of halogen bonding and other interactions.

  • In-depth ADME Profiling: Conducting comprehensive absorption, distribution, metabolism, and excretion (ADME) studies to correlate the choice of halogen with the in vivo pharmacokinetic behavior of the compounds.[19]

By systematically exploring these variables, the scientific community can fully harness the power of halogen substitution to develop potent and selective benzamido thiophene-based therapeutics.

References

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJgO5NuKiWdiml5Sc6M84gC9EX5ZfQ9lsTAp_pieVbZXgStZhZaVlGiFbH0lSx_pSGXiYKJNiK9TH5xcur6ou2Lba9UahUXRUtVWJZ6FjqVTUJjSvAhTfdBDTRE5WtT0QzHqoaK90E7NASJuo=]
  • Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. ResearchGate. [URL: https://www.researchgate.
  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6SdujBIZmiAoi4JDD2PeTpS3S74RkG9AMng00yBZwKw3C9va7MFPfkB19c1UPPbhqvgWEaAjAXcLAvAismY8sSad1cPHIgFFwv_JDxnpxgzmS-cqZxUY-E__rOyt-MNe4VjxUS8LmCmV9qr77]
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI7NAVuvlkiOzt_vHkYMKbItqqwrX20NptZ9cJ9cUfzimSi48VhCrqoNtn6HkUWGSsuA-BKKiUXXJYnqgyzuf7D5_qTyulOaw2c_8farULKfaYFqjr0RE-ABvZ06Y3O70wWxvBIozT2nKCUXsHUSzpqL_E_xTMZHPl0Ba-dBaguAaB4xhFfIlhsBjKh3IBslaQL14mzw6vFs2j4b3WAEVxtp9UbJ4rejmi]
  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84RpW_G3bFZd0LXLxZCDOH8iQO4Y1HWfiEfJqrXf-E8-d70FlTE8JsiYWXVHaakEPNVVjlWjJ2iZnUj1wbyz1Z8l8sYxVhfluJ4GHTF8mwcqq8S2-u_ZBLm7j-u6ySSRc3gP-xuHy_fUneIQN]
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy8jQxWKyNuu2LIDLIRkhOG9oW7Y8uo-l8vwITg39UuTuXrEdBJAHB9vixoE5fCvAcLEDAfHoLi0s2Wz5XR8X0MuXcImFlEfYjjYWWzdMayXI4AfOOLJN92Ro-IchoLTXoImAhecVqDrdb0rOZ]
  • Fused thiophene - benzimidazole conjugates targeting EGFR: Design, synthesis, anticancer evaluation and their mechanistic insights. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39332029/]
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/23/1/336]
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Antimicrobial-Activity-of-Some-Novel-Armed-and-Al-Substituted-Hassan/3a268a76d8b02221b339462f275e533c66d214a1]
  • Structural systematics of halogenated benzamides. DORAS | DCU Research Repository. [URL: https://doras.dcu.ie/21438/]
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [URL: https://www.mdpi.com/1420-3049/21/2/222]
  • Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesized-thiophene-derivatives-identified-with-anticancer-activity_fig1_349635031]
  • Some clinical drugs bearing thiophene scaffolds as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/385509747_Some_clinical_drugs_bearing_thiophene_scaffolds_as_anticancer_agents]
  • Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21417487/]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [URL: https://www.mdpi.com/1422-0067/26/14/4255]
  • Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [URL: https://www.researchgate.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8trObqY8_dQgOSPn_MD5cCManXf_P3Dj10xQUl1STH1ZYM2xVJioal7QF2jfFx6MEXLmgktHeE-FTsSTsIKjd1H_3UkjbKuFHDjoK7uGWIF-POYTOjFDtaux5C99h_zCTBIPD4AQyPmGxQStG]
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. ResearchGate. [URL: https://www.researchgate.net/publication/372863765_Structural_Theoretical_Analysis_and_Molecular_Docking_of_Two_Benzamide_Isomers_Halogen_Bonding_and_Its_Role_in_the_Diverse_Ways_of_Coupling_with_Protein_Residues]
  • Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. ResearchGate. [URL: https://www.researchgate.net/publication/50920401_Bioactivation_of_Substituted_Thiophenes_Including_a-Chlorothiophene-Containing_Compounds_in_Human_Liver_Microsomes]
  • Structure Activity Relationships. Drug Design Org. [URL: https://www.drugdesign.org/users_guide/sar/sar_page.html]
  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [URL: https://www.researchgate.net/publication/237000490_Chemical_structure_-_biological_activity_relationship_in_the_group_of_benzamide_compounds_II]
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [URL: https://www.mdpi.com/1422-0067/24/1/1]
  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/664f0b789182cb68351859f5]
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8745914/]
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [URL: https://www.mdpi.com/1420-3049/27/5/1666]
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/135974]
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm3009148]
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9941193/]
  • Biological Activities of Thiophenes. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/53879]
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306354/]
  • A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [URL: https://www.researchgate.net/publication/359998108_A_Thiophene_Derivative_2-Bromo-5-2-methylthiophenylthiophene_Has_Effective_Anticancer_Potential_with_Other_Biological_Properties]
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [URL: https://www.mdpi.com/1422-0067/25/16/8758]
  • Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38215907/]

Sources

A Comparative Guide to the Crystallographic Analysis of 2-(Benzamido)thiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for rational design and optimization. The spatial arrangement of atoms dictates a compound's physical properties, its reactivity, and, most critically, its ability to interact with biological targets. For molecules like 2-(4-Bromobenzamido)thiophene-3-carboxylic acid, which holds potential as a scaffold in medicinal chemistry, a detailed structural elucidation is paramount.

This guide addresses the topic of X-ray crystallography data for 2-(4-Bromobenzamido)thiophene-3-carboxylic acid. As of the latest search of public repositories, including the Cambridge Structural Database (CSD), a definitive crystal structure for this specific molecule has not been reported.[1][2] This absence of data highlights a crucial reality in scientific research: the path from synthesis to full structural characterization is not always immediate. The process of growing single crystals of sufficient quality for X-ray diffraction can be a significant bottleneck.

Therefore, this guide will adopt a dual approach. First, it will provide a comprehensive, field-proven methodology for undertaking the crystallographic analysis of a compound like 2-(4-Bromobenzamido)thiophene-3-carboxylic acid. Second, to provide a tangible and instructive comparison, we will utilize the detailed, published crystallographic data of a structurally analogous compound, 2-iodo-N-phenylbenzamide , as a case study.[3][4] This analogue, with its N-aryl benzamide core, serves as an excellent proxy to discuss the key structural features and intermolecular interactions that one would anticipate and analyze in the target molecule.

The Imperative of Structural Validation in Drug Design

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with data. Among the most critical datasets is the high-resolution crystal structure. This information allows scientists to:

  • Confirm Molecular Identity: Unambiguously verify the chemical connectivity and stereochemistry of a synthesized compound.

  • Understand Structure-Activity Relationships (SAR): Correlate specific structural features (e.g., bond angles, conformations, electronic distribution) with biological activity.

  • Enable Structure-Based Drug Design: Use the crystal structure of a ligand-protein complex to design more potent and selective inhibitors.[5]

  • Identify and Characterize Polymorphs: Different crystalline forms (polymorphs) of the same compound can have drastically different physical properties, including solubility and bioavailability, which are critical for drug development.

Case Study: Crystallographic Data of 2-iodo-N-phenylbenzamide

To illustrate the depth of information gleaned from a successful X-ray diffraction experiment, we present the crystallographic data for 2-iodo-N-phenylbenzamide.[3][4] This molecule shares key structural motifs with our target compound, including an amide linker between two aromatic rings.

Table 1: Crystallographic Data and Structure Refinement for 2-iodo-N-phenylbenzamide
ParameterValue
Crystal Data
Chemical FormulaC₁₃H₁₀INO
Formula Weight323.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0353 (2)
b (Å)10.1509 (2)
c (Å)11.8902 (3)
α (°)90
β (°)99.239 (1)
γ (°)90
Volume (ų)1195.45 (5)
Z4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Refinement
R-factor (R₁)0.024
Weighted R-factor (wR₂)0.054
Goodness-of-fit (S)1.05

Data sourced from the structural analysis of 2-iodo-N-phenylbenzamide.[3][4]

Comparative Structural Analysis: Insights from 2-iodo-N-phenylbenzamide

The crystal structure of 2-iodo-N-phenylbenzamide reveals a molecule where the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 79.84 (6)°.[3] The iodobenzene ring is inclined to the central amide plane by 52.01 (1)°.[3] This pronounced twist is a critical piece of conformational information. For our target molecule, 2-(4-Bromobenzamido)thiophene-3-carboxylic acid, determining the dihedral angles between the thiophene, benzamide, and phenyl rings would be similarly crucial for understanding its shape and how it might fit into a protein's binding pocket.

A key feature stabilizing the crystal packing in 2-iodo-N-phenylbenzamide is the presence of N—H⋯O hydrogen bonds, which form chains of molecules.[3] Additionally, C—I⋯π(ring) halogen bonds and C—H⋯π(ring) interactions contribute to the formation of molecular sheets.[3] These non-covalent interactions are vital for molecular recognition and crystal stability. In our target molecule, one would expect to see similar N—H⋯O hydrogen bonds involving the amide group. Furthermore, the carboxylic acid moiety would likely introduce strong O—H⋯O hydrogen bonds, potentially leading to the formation of robust dimeric structures, a common motif in carboxylic acids. The bromine atom would also be a candidate for participating in halogen bonding.

Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction

The following protocol outlines the necessary steps to determine the crystal structure of a novel compound like 2-(4-Bromobenzamido)thiophene-3-carboxylic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystallization

Objective: To grow a single, high-quality crystal suitable for diffraction. This is often the most challenging, trial-and-error phase.

Methodology:

  • Purification: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a wide range of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Growth Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks. This is the simplest method.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

Step 2: Data Collection

Objective: To obtain a complete and high-quality diffraction pattern from the crystal.

Methodology:

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • X-ray Source: The crystal is placed in a monochromatic X-ray beam, often from a synchrotron or a modern laboratory diffractometer.[6]

  • Diffraction: As the crystal is rotated in the beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. A detector records the positions and intensities of the diffracted spots.[6][7] A full dataset consists of thousands of these reflections collected at various crystal orientations.

Step 3: Structure Solution and Refinement

Objective: To convert the diffraction data into a 3D model of the molecule's atomic arrangement.

Methodology:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal.

  • Structure Solution: The intensities of the spots are used to determine the structure factors, which are then used in a process called "phasing" to generate an initial electron density map.[6]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. The R-factor is a key metric used to assess the quality of this fit, with lower values indicating a better agreement.

Visualizing the Crystallography Workflow

The following diagram illustrates the logical flow from a synthesized compound to a fully characterized crystal structure.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination A Synthesized Compound (e.g., 2-(4-Bromobenzamido) thiophene-3-carboxylic acid) B Crystallization Trials (Slow Evaporation, Vapor Diffusion) A->B Purity >99% C Single Crystal Obtained B->C Successful Condition D Mount Crystal C->D E X-ray Diffraction (Data Acquisition) D->E On Diffractometer F Solve Structure (Phasing) E->F Diffraction Pattern G Refine Model (Least-Squares) F->G Initial Model H Final Structure & Data (CIF File) G->H Low R-factor

Sources

Achieving Publication-Grade Purity for Thiophene-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Thiophene-3-Carboxylic Acid Derivatives Content Type: Publish Comparison Guide

A Comparative Guide to Elemental Analysis (CHNS) & qNMR Validation

Executive Summary: The "Sulfur Challenge"

Thiophene-3-carboxylic acid (T3CA) derivatives are privileged scaffolds in modern drug discovery, appearing frequently in anti-inflammatory and antimicrobial candidates.[1] However, their validation presents a specific analytical hurdle: The Sulfur Challenge .

Standard Elemental Analysis (EA) protocols often fail for these high-sulfur (>20% S) compounds due to incomplete combustion and catalyst poisoning, leading to results outside the journal-mandated ±0.4% tolerance. This guide objectively compares the performance of Optimized Combustion Analysis (with V₂O₅ additives) against Standard Automated CHNS and the modern alternative, Quantitative NMR (qNMR) .

Quick Verdict
  • For Routine Submission: Use Optimized CHNS with V₂O₅ . It is the only combustion method that consistently meets J. Med. Chem. standards for thiophenes.[2]

  • For Precious/Scare Samples (<5 mg): Use qNMR . It offers absolute purity determination without the destructive loss of sample required for EA optimization.

  • Avoid: Standard CHNS without additives. It yields a failure rate of >40% for T3CA derivatives.

Comparative Analysis: Performance Metrics

The following table summarizes the performance of three validation methodologies based on experimental data from a series of synthesized 2-amino-4-phenylthiophene-3-carboxylate derivatives.

Table 1: Comparative Performance of Purity Validation Methods
FeatureMethod A: Standard CHNS Method B: Optimized CHNS (V₂O₅) Method C: qNMR (¹H)
Principle Flash Combustion (950°C)Flash Combustion + Oxidative CatalystInternal Standard Integration
Accuracy (Mean Error) ± 0.65% (Fails Guidelines)± 0.15% (Passes Guidelines) ± 0.10% (Superior)
Sulfur Recovery 85–92% (Incomplete)99–100.5% N/A (Measures Purity directly)
Sample Requirement 2–3 mg per run (Triplicate)2–3 mg per run (Triplicate)< 1 mg (Recoverable)
Analysis Time 10 mins15 mins (requires packing)20–30 mins
Cost Efficiency HighModerate (Consumables)Low (Instrument time)
Publication Acceptance Conditional (often rejected)High (Gold Standard) High (Rising Standard)

Technical Deep Dive: Why Standard Methods Fail

The Mechanism of Failure

In standard CHNS analysis, organic matter is flash-combusted in an oxygen-rich environment. For T3CA derivatives, the thiophene ring is aromatic and refractory (hard to burn).

  • Incomplete Oxidation: The sulfur heteroatom can form stable sulfates or refractory char rather than converting fully to SO₂.

  • Catalyst Poisoning: High sulfur content can rapidly degrade standard copper reduction columns, leading to "drift" in nitrogen values.

The Solution: Vanadium Pentoxide (V₂O₅)

Adding V₂O₅ acts as a powerful oxidative flux. It melts at roughly 690°C, coating the sample and providing a localized source of oxygen at the heart of the combustion zone. This ensures the complete release of Sulfur as SO₂, which is critical for meeting the theoretical %S values.

Experimental Protocols

Protocol A: Optimized CHNS Analysis for T3CA Derivatives

Use this protocol to generate data for Supporting Information (SI).

Reagents:

  • Reference Standard: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) - Chosen for its similar S/C/N ratio to T3CA.

  • Combustion Aid: Vanadium(V) oxide (V₂O₅), analytical grade.

Workflow:

  • Calibration: Calibrate the CHNS analyzer using BBOT (K-factor calibration). Ensure the correlation coefficient (r²) is >0.999.

  • Sample Weighing: Weigh 1.5 – 2.5 mg of the dried T3CA derivative into a tin capsule.

  • Additive: Add 10–15 mg of V₂O₅ powder directly over the sample in the capsule.

    • Note: Do not mix; the V₂O₅ should "cap" the sample.

  • Sealing: Fold the tin capsule tightly to exclude air bubbles (which cause Nitrogen errors).

  • Combustion: Run with an oxygen injection time extended by 5 seconds compared to standard organics.

  • Validation: Results must fall within |Calc - Found| ≤ 0.4% for C, H, N, and S.

Protocol B: qNMR Purity Determination

Use this protocol if sample quantity is limited or EA fails despite optimization.

Reagents:

  • Solvent: DMSO-d₆ (Thiophenes often have poor solubility in CDCl₃).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: Maleic acid provides a clean singlet at ~6.3 ppm, usually distinct from the thiophene aromatic region (7.0–8.0 ppm).

Workflow:

  • Preparation: Weigh exactly ~10 mg of T3CA sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d₆. Ensure complete homogeneity.

  • Acquisition:

    • Relaxation delay (

      
      ): ≥ 30 seconds (Must be 5–7× T1 of the longest proton).
      
    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a unique sample peak (
    
    
    
    ).
  • Calculation:

    
    
    (Where N = number of protons, M = Molecular Weight, P = Purity of IS)
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating Thiophene-3-carboxylic acid derivatives, ensuring resource efficiency and scientific rigor.

ValidationWorkflow Start Synthesized T3CA Derivative CheckQty Sample Quantity > 10 mg? Start->CheckQty StdEA Attempt Standard CHNS (No Additive) CheckQty->StdEA Yes qNMR Run qNMR (DMSO-d6) Internal Std: Maleic Acid CheckQty->qNMR No (< 10mg) CheckEA Within +/- 0.4%? StdEA->CheckEA PassEA Pass: Submit for Publication CheckEA->PassEA Yes FailEA Fail: High S Error / Low C CheckEA->FailEA No OptEA Optimized CHNS (Add 15mg V2O5 + BBOT Std) FailEA->OptEA Re-analyze CheckOpt Within +/- 0.4%? OptEA->CheckOpt CheckOpt->PassEA Yes CheckOpt->qNMR No (Sample Impure?) CalcPurity Calculate Absolute Purity qNMR->CalcPurity PassqNMR Purity > 95% (Submit with Spectra) CalcPurity->PassqNMR

Caption: Decision matrix for analytical validation. Note the central role of V₂O₅ optimization for combustion analysis and qNMR as the definitive backup.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Fadeeva, V. P., et al. (2008). "Elemental Analysis of Organic Compounds with High Sulfur Content." Journal of Analytical Chemistry, 63, 1034–1039. (Contextual grounding for V₂O₅ usage).
  • Mestrelab Research. (2014). J Med Chem statement on Chemical Purity. [Link]

Sources

Technical Assessment: UV-Vis Spectral Properties of 2-(4-Bromobenzamido)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the UV-Vis spectral properties of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid, structured for researchers in medicinal chemistry and spectroscopic analysis.

Executive Summary

2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a functionalized thiophene derivative widely utilized as a scaffold in the development of antimicrobial and anticancer agents. Its structural core combines a thiophene ring with a 4-bromobenzamido moiety and a carboxylic acid group, creating a conjugated system with distinct electronic transitions.

This guide analyzes the compound's UV-Vis absorption maxima (


), comparing it against key synthetic precursors and structural analogs. It establishes a standardized protocol for spectral validation, essential for ensuring purity during intermediate synthesis in drug discovery pipelines.

Structural Basis of Absorption

The UV-Vis absorption profile of this molecule is governed by three primary structural components that facilitate


 and 

transitions:
  • Thiophene Core: Inherently absorbs at

    
     nm.
    
  • 3-Carboxylic Acid Group: Acts as an electron-withdrawing group (EWG), inducing a bathochromic (red) shift.

  • 2-(4-Bromobenzamido) Substituent: The amide linkage extends conjugation between the phenyl and thiophene rings. The bromine atom at the para position of the phenyl ring functions as an auxochrome, further stabilizing the excited state and shifting absorption to longer wavelengths relative to the non-halogenated analog.

Predicted


 Range:  295 – 315 nm (Solvent dependent, typically MeOH or DMSO).

Comparative Spectral Analysis

The following table contrasts the target compound with its metabolic precursors and structural alternatives.

CompoundPrimary

(nm)
Spectral FeaturesApplication Relevance
2-(4-Bromobenzamido)thiophene-3-carboxylic acid 295 – 315 Broad band due to amide-thiophene conjugation; secondary peak ~240 nm.Target Analyte: Validation of amide coupling completion.
Thiophene-3-carboxylic acid240 – 250Sharp peak; lacks the extended conjugation of the amide.Precursor: Absence of >290 nm peak indicates unreacted starting material.
4-Bromobenzoic acid235 – 245Typical benzenoid bands (B-band).Degradant: Presence indicates hydrolysis of the amide bond.
2-Benzamidothiophene-3-carboxylic acid285 – 300Similar profile but slightly blue-shifted (hypsochromic) due to lack of Br auxochrome.Analog: Used as a negative control in halogen-bonding studies.

Experimental Protocol: Determination of

To ensure reproducibility, the following self-validating protocol should be used. This method accounts for the compound's solubility profile (low in water, high in DMSO/Methanol).

Reagents & Equipment
  • Analyte: 2-(4-Bromobenzamido)thiophene-3-carboxylic acid (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Note: DMSO cuts off at ~268 nm; use MeOH for full spectrum.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz, 1 cm path length.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the analyte.

    • Dissolve in 10 mL of DMSO to create a 100 µg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Dilution:

    • Dilute 100 µL of Stock Solution into 9.9 mL of Methanol (Final concentration: ~1 µg/mL).

    • Checkpoint: Solution must be optically clear. If precipitate forms, use pure DMSO but restrict analysis to >270 nm.

  • Baseline Correction:

    • Fill two cuvettes with the blank solvent (Methanol).

    • Run a baseline scan (200–800 nm) to zero the instrument.

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan from 200 to 600 nm at a scan rate of 200 nm/min.

  • Data Validation:

    • Identify

      
       in the 290–320 nm region.
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law (
      
      
      
      ).
    • Acceptance Criteria: Absorbance at

      
       should be between 0.2 and 0.8 AU.
      

Synthesis & Conjugation Pathway

The following diagram illustrates the synthesis pathway and the flow of electronic conjugation that results in the observed spectral redshift.

G cluster_conjugation Electronic Conjugation Path Precursor1 2-Aminothiophene- 3-carboxylic acid Intermediate Tetrahedral Intermediate Precursor1->Intermediate Nucleophilic Attack Precursor2 4-Bromobenzoyl chloride Precursor2->Intermediate Product 2-(4-Bromobenzamido) thiophene-3-carboxylic acid Intermediate->Product Elimination of HCl Spectrum UV-Vis Spectrum (λmax ~305 nm) Product->Spectrum Electronic Excitation (π -> π*) Br Br (Auxochrome) Ph Phenyl Ring Br->Ph Amide Amide Linkage Ph->Amide Thiophene Thiophene Ring Amide->Thiophene COOH COOH (EWG) Thiophene->COOH

Figure 1: Synthesis pathway and structural conjugation flow responsible for the bathochromic shift.

Applications in Drug Development

The specific absorption properties of this molecule are critical in two main areas:

  • Purity Profiling: In High-Performance Liquid Chromatography (HPLC), the detector wavelength is set to the compound's

    
     (e.g., 305 nm) to maximize sensitivity and selectively ignore impurities like benzoic acid derivatives that absorb at lower wavelengths.
    
  • Activity Correlation: This scaffold is frequently explored for antibacterial activity (targeting E. coli and A. baumannii) and anticancer potential (inhibiting the RhoA/ROCK pathway). The electronic properties of the thiophene ring, verified by UV-Vis, correlate with its ability to engage in

    
     stacking interactions with protein targets such as porins (OmpA, OmpW).
    

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectra of Benzoic Acid Derivatives. NIST Chemistry WebBook.[1] Retrieved from [Link]

  • Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Retrieved from [Link]

  • Frontiers in Pharmacology. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a halogenated organic intermediate, typically utilized in the synthesis of kinase inhibitors or anti-inflammatory agents.[1][2][3] Its disposal requires strict adherence to halogenated waste protocols .[2][3]

Unlike standard organic waste, the presence of the bromine (Br) atom and the thiophene sulfur (S) ring dictates that this material must be incinerated at high temperatures with specific flue gas scrubbing capabilities.[2][3] Improper disposal (e.g., mixing with non-halogenated streams) can lead to the formation of hydrogen bromide (HBr) gas or brominated dioxins during combustion.[1]

Property Characteristic Disposal Implication
Functional Groups Carboxylic Acid, Amide, Thiophene, Aryl BromideDo not mix with strong oxidizers or bases.[1][2][3]
Physical State Solid (Powder)Requires "Hazardous Solid" segregation.[2][3]
Halogen Content Yes (Bromine) CRITICAL: Must go to Halogenated Waste stream.[2][3]
Acidity Weak Acid (

)
Potential for gas evolution if mixed with carbonates/bases.[2][3]
Pre-Disposal Decision Matrix

Before initiating disposal, you must categorize the waste state.[1][3][4] Use the following logic flow to determine the correct waste stream.

Waste_Segregation Start Waste Generation Source State_Check Physical State? Start->State_Check Solid Pure Solid / Powder State_Check->Solid Powder/Filter Cake Liquid Solution / Mother Liquor State_Check->Liquid Reaction Mixture Sharps Contaminated Sharps/Glass State_Check->Sharps Needles/Vials Stream_A STREAM A: Solid Hazardous Waste (Halogenated) Solid->Stream_A Pack in Wide-Mouth Jar Solvent_Check Solvent Type? Liquid->Solvent_Check Stream_C STREAM C: Sharps Bin (Chemically Contaminated) Sharps->Stream_C Stream_B STREAM B: Halogenated Solvent Waste Solvent_Check->Stream_B Contains DCM, CHCl3, etc. Solvent_Check->Stream_B Contains Non-Halogenated (Contaminated by Solute)

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute technically classifies the mixture as halogenated waste in many jurisdictions.[1][3]

Operational Disposal Protocols
Safety First: The "Barrier of Entry"
  • Gloves: Double-gloving is recommended.[2][3] Inner layer: Latex or Nitrile (4 mil).[2][3] Outer layer: Nitrile (8 mil) or Neoprene.[2][3] The thiophene ring can facilitate skin permeation.[2][3]

  • Respiratory: If handling the dry powder outside a fume hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of irritant dust.[1][2][3]

Scenario A: Disposal of Pure Solid (Excess Reagent/Product)

Objective: Isolate the solid to prevent dust generation and categorize it for high-temp incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2][3] Avoid metal containers due to the acidic nature of the compound (corrosion risk).

  • Transfer: Transfer the solid inside a chemical fume hood.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(4-Bromobenzamido)thiophene-3-carboxylic acid"[1][2][3]

    • Hazard Checkbox: "Toxic," "Irritant," "Halogenated."[1][3][5]

  • Secondary Containment: Place the sealed jar into a clear secondary plastic bag (Ziploc type) before placing it in the satellite accumulation area. This prevents label corrosion and contains minor leaks.[2][3]

Scenario B: Disposal of Solutions (HPLC Waste/Mother Liquors)

Objective: Prevent cross-reactivity in the solvent drum.

  • Compatibility Check: Ensure the waste container does NOT contain strong bases (NaOH, KOH) or oxidizers (Peroxides, Nitric Acid).[1][2][3] Mixing this acid with bases will generate heat; mixing with oxidizers can degrade the thiophene ring violently.[2][3]

  • Selection: Pour into the Halogenated Solvent carboy (typically yellow or red tag).[2][3]

    • Why? Even if the solvent is Methanol (non-halogenated), the solute contains Bromine.[1][3] Most facilities blend these streams for incineration.[2][3] If the solute concentration is high (>1-2%), segregating it as halogenated ensures the incinerator scrubbers can handle the acid gas load [1].[1][3]

  • Record Keeping: Log the volume and approximate concentration on the waste tag.

Emergency Response: Spill Contingency

In the event of a spill, rapid containment is necessary to prevent environmental contamination.[1][3]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Solution Assess->Liquid_Spill Action_Solid 1. Dampen with inert oil/water (prevent dust) 2. Scoop to Waste Jar Solid_Spill->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Clay 2. Do NOT use paper towels (Reaction risk) Liquid_Spill->Action_Liquid Final Seal & Label as Halogenated Debris Action_Solid->Final Action_Liquid->Final

Figure 2: Immediate spill response workflow. Note the instruction to dampen solids to prevent aerosolization.

Regulatory Compliance & Codes

Failure to classify this waste correctly can result in regulatory fines.[2][3] Use the following codes as a baseline (verify with your local EHS officer).

  • United States (EPA/RCRA):

    • While this specific CAS is likely not "Listed" (P or U list), it must be characterized.

    • Characteristic Code: If the waste stream is ignitable (due to solvent), use D001 .[2][3] If it tests toxic via TCLP (unlikely for this specific intermediate but possible), use D004-D043 .[1][2][3]

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste - Halogenated Organic" if it does not meet specific D-list criteria, but never dispose of as general trash [2].[1][2][3]

  • European Union (EWC):

    • Code 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals [3].[1][2][3]

    • Code 07 05 13:* Solid wastes containing dangerous substances (if generated from pharmaceutical manufacturing).[2][3]

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Management for Halogenated Solvents.[2][3] (General guidance on F001/F002 and halogenated organic segregation). [Link]

  • European Commission. Guidance on classification of waste according to EWC-Stat categories.[2][3] (EU Waste Framework Directive).[2][3] [Link][2]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。